Product packaging for Daturabietatriene(Cat. No.:CAS No. 65894-41-9)

Daturabietatriene

Cat. No.: B027229
CAS No.: 65894-41-9
M. Wt: 302.5 g/mol
InChI Key: FKCPLBHSZGVMNG-YSIASYRMSA-N
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Description

Daturabietatriene is a natural product found in Pinus luchuensis, Abies forrestii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B027229 Daturabietatriene CAS No. 65894-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCPLBHSZGVMNG-YSIASYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Daturabietatriene: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, is a natural product isolated from Datura metel. As a member of the abietane diterpenoid family, it is of significant interest to the scientific community due to the diverse biological activities associated with this class of compounds, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document provides a comprehensive technical overview of the chemical structure, and available data of this compound, alongside a general protocol for its isolation.

Chemical Structure and Properties

This compound is characterized by a tricyclic abietane skeleton with hydroxyl substitutions at the C-15 and C-18 positions.

Chemical Structure:

  • Systematic Name: 15,18-dihydroxyabietatriene

  • Molecular Formula: C₂₀H₃₀O₂[1]

  • Molecular Weight: 302.45 g/mol

A visual representation of the chemical structure of 15,18-dihydroxyabietatriene is essential for a complete understanding of its stereochemistry and functional groups.

Physicochemical and Spectral Data Summary

Comprehensive experimental data on the physicochemical and spectral properties of this compound is not extensively available in publicly accessible literature. The following table is intended to be populated as more research becomes available.

PropertyValueReference
Physicochemical Properties
Melting PointData not available
Boiling PointData not available
SolubilityData not available
Spectral Data
¹H NMR (ppm)Specific assignments not available
¹³C NMR (ppm)Specific assignments not available
Mass Spectrometry Data not available
Infrared (IR) (cm⁻¹)Data not available

Experimental Protocols

General Isolation and Purification of Diterpenoids from Datura metel

The following is a generalized protocol for the isolation of diterpenoids from Datura metel, which can be adapted for the specific isolation of this compound. Optimization of solvent systems and chromatographic conditions may be required.

Workflow for Isolation and Purification

G start Plant Material Collection (Datura metel bark) drying Air Drying and Grinding start->drying extraction Soxhlet Extraction (e.g., with ethanol) drying->extraction concentration Rotary Evaporation extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., chloroform-water) concentration->partitioning chromatography Column Chromatography (Silica gel) partitioning->chromatography fractionation Gradient Elution (e.g., n-hexane/ethyl acetate) chromatography->fractionation analysis TLC and Spectroscopic Analysis (NMR, MS) fractionation->analysis purification Further Purification (e.g., HPLC) analysis->purification end Isolated this compound purification->end

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The bark of Datura metel is collected, air-dried at room temperature, and then pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as ethanol or methanol.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with immiscible solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to column chromatography on silica gel.

  • Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected at regular intervals.

  • Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values. Fractions containing the target compound are pooled.

  • Purification and Characterization: The pooled fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is then elucidated and confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action and signaling pathways of this compound are limited, the broader class of abietane diterpenoids has been reported to exhibit a wide range of biological activities.

Potential Biological Activities of Abietane Diterpenoids

G This compound This compound (Abietane Diterpenoid) Antimicrobial Antimicrobial Activity This compound->Antimicrobial AntiInflammatory Anti-inflammatory Activity This compound->AntiInflammatory Anticancer Anticancer Activity This compound->Anticancer Antioxidant Antioxidant Activity This compound->Antioxidant

Caption: Potential biological activities of this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on key inflammatory pathways (e.g., NF-κB, MAPK) and cell survival pathways (e.g., PI3K/Akt, apoptosis) would be crucial in understanding its therapeutic potential.

Conclusion

This compound represents a promising natural product for further investigation in the field of drug discovery. Its structural elucidation as 15,18-dihydroxyabietatriene provides a foundation for future studies. However, a significant gap exists in the literature regarding its detailed physicochemical properties, comprehensive spectral data, and specific biological mechanisms of action. The protocols and information presented herein serve as a guide for researchers to build upon in their exploration of this and other related diterpenoids from Datura species. Future research should focus on obtaining pure this compound to enable thorough characterization and in-depth biological and pharmacological evaluation.

References

Unraveling the Synthesis of Daturabietatriene: A Technical Guide to a Putative Biosynthetic Pathway in Datura Species

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, has been isolated from the stem bark of Datura metel. While its precise biological activities are still under investigation, its structural similarity to other pharmacologically significant abietane-type diterpenes suggests potential therapeutic value. To date, the specific enzymatic pathway leading to this compound in Datura species has not been elucidated. This technical guide outlines a putative biosynthetic pathway based on well-characterized analogous pathways in other plant species, particularly from the Lamiaceae family. It provides a comprehensive framework for the discovery and characterization of the key enzymes involved, including detailed experimental protocols, data presentation structures, and logical workflow diagrams to guide future research in this area.

Introduction to this compound and Diterpene Biosynthesis

Datura, a genus within the Solanaceae family, is renowned for its rich and diverse profile of secondary metabolites, most notably tropane alkaloids like atropine and scopolamine.[1] However, the genus also produces a variety of terpenoids.[2][3] Among these is the abietane-type diterpene, this compound, structurally identified as 15,18-dihydroxyabietatriene. Abietane diterpenoids are a large class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive targets for drug discovery.

The biosynthesis of all diterpenoids originates from the C20 precursor, geranylgeranyl diphosphate (GGPP), which is derived from the methylerythritol phosphate (MEP) pathway in the plastids. The formation of the characteristic tricyclic abietane skeleton is a two-step process catalyzed by diterpene synthases (diTPS). This is followed by a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which decorate the scaffold to produce the final diverse products.[4] While genomic studies have identified numerous terpene synthase (TPS) genes in Datura stramonium and Datura metel, their specific functions remain uncharacterized.[2][3] This guide proposes a hypothetical, yet scientifically grounded, pathway to this compound to serve as a roadmap for its elucidation.

The Putative this compound Biosynthesis Pathway

The proposed pathway to this compound from the central precursor GGPP involves three key enzymatic steps, as illustrated below. This pathway is inferred from the established biosynthesis of similar abietane diterpenes, such as ferruginol and carnosic acid.

This compound Biosynthesis Pathway Putative this compound Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) DsCPS Step 1: Putative (+)-Copalyl Diphosphate Synthase (DsCPS) [Class II diTPS] GGPP->DsCPS CPP (+)-Copalyl Diphosphate ((+)-CPP) DsAS Step 2: Putative Abietatriene Synthase (DsAS) [Class I diTPS] CPP->DsAS Abietatriene Abietatriene DsCYP1 Step 3: Putative Abietatriene C-18 Hydroxylase [CYP450] Abietatriene->DsCYP1 Intermediate1 18-Hydroxyabietatriene DsCYP2 Step 4: Putative 18-Hydroxyabietatriene C-15 Hydroxylase [CYP450] Intermediate1->DsCYP2 This compound This compound (15,18-Dihydroxyabietatriene) DsCPS->CPP DsAS->Abietatriene DsCYP1->Intermediate1 DsCYP2->this compound Gene Discovery Workflow Workflow for Enzyme Identification and Characterization cluster_diTPS diTPS Characterization cluster_CYP CYP450 Characterization A 1. Transcriptome Sequencing (Datura metel stem bark RNA) B 2. Bioinformatic Mining (BLAST search with known diTPS and CYP sequences) A->B C 3. Candidate Gene Selection (Phylogenetic Analysis) B->C D 4. Gene Cloning (Full-length cDNA into expression vectors) C->D E1 5a. Heterologous Expression in E. coli D->E1 E2 5b. Heterologous Expression in S. cerevisiae (yeast) D->E2 F1 6a. Protein Purification E1->F1 G1 7a. In Vitro Enzyme Assay (Substrate: GGPP) F1->G1 H1 8a. Product Analysis (GC-MS) G1->H1 I 9. Functional Confirmation (Identification of DsCPS, DsAS, DsCYPs) H1->I F2 6b. Whole-Cell / Microsome Assay (Substrate: Abietatriene) E2->F2 G2 7b. Product Analysis (GC-MS / LC-MS) F2->G2 G2->I

References

An In-Depth Technical Guide to Daturabietatriene: Physicochemical Properties, Experimental Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic abietane diterpene, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities, including its notable inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA). The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known by its systematic name Abieta-8,11,13-triene-15,18-diol, is a naturally occurring diterpenoid. It has been isolated from various plant sources, including Datura metel and conifers such as Pinus luchuensis and Pinus yunnanensis.[1] The abietane skeleton is a common structural motif in a class of diterpenes known for a wide range of biological activities. This guide aims to consolidate the current knowledge on this compound, presenting its physicochemical properties, spectroscopic data, isolation procedures, and biological functions in a technically detailed format.

Physicochemical Properties

This compound is a colorless gum, a characteristic that suggests it may not have a sharp melting point. Its fundamental properties have been determined through various analytical techniques.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₂
Molecular Weight 302 g/mol
Appearance Colorless gum
Specific Rotation [α]D -12° (c 0.82, CHCl₃)
CAS Number 65894-41-9N/A

Chemical Structure

The chemical structure of this compound is characterized by the tricyclic abietane core. The systematic name, Abieta-8,11,13-triene-15,18-diol, indicates a diol with hydroxyl groups at positions C-15 and C-18.

Spectroscopic Data

Experimental Protocols

Isolation of this compound from Pinus luchuensis Cones

The following protocol is based on the methodology described by Minami et al. (2002).

5.1.1. Plant Material and Extraction

  • The cones of Pinus luchuensis were collected and chopped.

  • The chopped cones (800 g) were extracted with chloroform (CHCl₃, 2 L) for one week at 50°C using an automatic glass percolator.

5.1.2. Chromatographic Separation

  • The resulting chloroform extract was concentrated to yield a residue.

  • This residue was subjected to column chromatography on silica gel.

  • A fraction of the residue was chromatographed on a silica gel column (500 g) with a chloroform-ethyl acetate (10:1) solvent system.

  • The fractions containing this compound were combined, yielding a colorless gum (1.33 g).

  • This material was further purified by Medium Pressure Liquid Chromatography (MPLC) using an n-hexane-ethyl acetate (2:1) mobile phase to afford pure this compound (69.7 mg).

G plant_material Pinus luchuensis cones (800g) extraction Extraction with CHCl3 (2L) at 50°C for 1 week plant_material->extraction residue Chloroform Extract Residue extraction->residue column_chromatography Silica Gel Column Chromatography (Eluent: CHCl3-EtOAc 10:1) residue->column_chromatography gum Colorless Gum (1.33g) column_chromatography->gum mplc MPLC Purification (Eluent: n-hexane-EtOAc 2:1) gum->mplc This compound This compound (69.7mg) mplc->this compound

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Antiviral Activity

This compound has demonstrated significant biological activity, most notably its potent inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA).[2] This suggests potential applications for this compound in the development of antiviral agents, particularly for EBV-associated conditions.

The Epstein-Barr virus is a human herpesvirus linked to various malignancies. The lytic cycle of EBV is crucial for the production of new virions, and the early antigen (EA) is a key component of this process. Inhibition of EBV-EA activation is a promising strategy for controlling EBV-related diseases.

Potential Anti-inflammatory and Cytotoxic Activities

While direct studies on the anti-inflammatory and cytotoxic effects of pure this compound are limited, extracts from Datura species, from which the compound derives its name, have shown cytotoxic potential against various cancer cell lines. It is plausible that this compound contributes to these observed activities. Further research is required to isolate and evaluate the specific effects of this compound on inflammatory pathways and cancer cell proliferation.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. The inhibition of EBV-EA activation suggests an interaction with cellular signaling cascades that are exploited by the virus for its replication. Key pathways often implicated in TPA-induced cellular responses and viral reactivation include the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may modulate one or more components of these pathways.

G TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_pathway->Transcription_Factors activates EBV_EA_Activation EBV Early Antigen (EA) Activation Transcription_Factors->EBV_EA_Activation induces This compound This compound This compound->EBV_EA_Activation inhibits

Figure 2: Postulated signaling pathway for EBV-EA activation and inhibition by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiviral potential. This guide has summarized its known physicochemical properties, provided a detailed protocol for its isolation, and discussed its biological activities. To advance the therapeutic development of this compound, future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing a full set of 1H and 13C NMR data is crucial for its unambiguous identification and characterization.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its antiviral effects.

  • Broader Biological Screening: A comprehensive evaluation of its anti-inflammatory, cytotoxic, and other pharmacological activities is warranted to uncover its full therapeutic potential.

  • Synthesis and Analogue Development: The development of a synthetic route to this compound and the creation of structural analogues could lead to compounds with improved potency and pharmacokinetic profiles.

The information presented herein serves as a valuable resource for the scientific community to build upon in the quest for novel therapeutic agents from natural sources.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic abietane diterpenoid, has been identified within the Solanaceae family, a plant family known for its rich and diverse secondary metabolite profiles. While research on the Solanaceae has historically focused on alkaloids, the presence of diterpenoids like this compound presents a compelling new frontier for phytochemical investigation and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on this compound and related abietane diterpenoids, with a focus on their biosynthesis, analytical methodologies, and potential pharmacological significance. The information is presented to support further research and development in this promising area.

Introduction

The Solanaceae family, colloquially known as the nightshade family, encompasses a wide array of plant species, including important crops like tomatoes, potatoes, and peppers, as well as medicinally significant plants such as Datura and Atropa. The family is a rich source of bioactive secondary metabolites, most notably alkaloids such as atropine and scopolamine. However, emerging research is shedding light on the presence and potential importance of other classes of compounds, including diterpenoids.

This compound, with the chemical structure 15,18-dihydroxyabieta-8,11,13-triene, is an abietane diterpenoid that has been isolated from Datura metel L., a species within the Solanaceae family. Abietane diterpenoids are characterized by a tricyclic carbon skeleton and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide aims to consolidate the available technical information on this compound and related diterpenoids in Solanaceae to facilitate further scientific inquiry.

Chemical Profile

This compound

  • Systematic Name: 15,18-dihydroxyabieta-8,11,13-triene

  • CAS Number: 65894-41-9[1]

  • Molecular Formula: C₂₀H₃₀O₂[1]

  • Molecular Weight: 302.45 g/mol

  • Structure: (A 2D chemical structure diagram of this compound would be inserted here in a full whitepaper)

Occurrence in Solanaceae

To date, the confirmed presence of this compound within the Solanaceae family is documented in the steam bark of Datura metel L.[2] The quantitative distribution of this compound across different tissues of D. metel and its presence in other Solanaceae species remain areas for future investigation.

Table 1: Quantitative Data of this compound and Related Diterpenoids in Solanaceae

CompoundPlant SpeciesPlant PartConcentration (mg/g dry weight)Analytical MethodReference
This compoundDatura metelSteam BarkNot ReportedNot Reported[2]
Data for other related diterpenoidsTo be determinedTo be determinedTo be determinedTo be determined

This table is intended to be populated as more quantitative data becomes available.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids, including this compound, originates from the general terpenoid pathway. The precursor for all diterpenoids is geranylgeranyl diphosphate (GGPP), which is synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][4]

The key steps in the biosynthesis of the abietane skeleton are as follows:

  • Cyclization of GGPP: GGPP undergoes a two-step cyclization process catalyzed by diterpene synthases (diTPSs). The first step, catalyzed by a class II diTPS, is the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[3]

  • Formation of the Tricyclic Skeleton: A class I diTPS then catalyzes the ionization of the diphosphate group and a subsequent cyclization and rearrangement to form the tricyclic abietane skeleton, often resulting in an olefin intermediate like miltiradiene.[1][3]

  • Aromatization and Oxidation: The abietane skeleton undergoes a series of oxidation reactions, often catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl groups and form the aromatic C-ring characteristic of many abietane diterpenoids.[1][3] The specific enzymes responsible for the C-15 and C-18 hydroxylations in this compound have not yet been identified.

Abietane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS Miltiradiene Miltiradiene CPP->Miltiradiene Class I diTPS Abietatriene Abietatriene Miltiradiene->Abietatriene Spontaneous or Enzymatic Oxidation This compound This compound (15,18-dihydroxyabietatriene) Abietatriene->this compound Cytochrome P450s (Hydroxylation at C-15 & C-18)

Caption: Generalized biosynthetic pathway of abietane diterpenoids.

Experimental Protocols

Detailed experimental protocols for the targeted isolation and quantification of this compound from Solanaceae species are not yet established in the literature. However, based on general methods for diterpenoid analysis, a standard workflow can be proposed.

Extraction

The extraction of abietane diterpenoids, which are moderately polar, is typically achieved using organic solvents.

Protocol:

  • Sample Preparation: Collect fresh plant material (e.g., leaves, stems, roots) and air-dry or freeze-dry to a constant weight. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Perform a preliminary defatting step by macerating the powdered plant material with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.

    • Subsequently, extract the defatted material with a solvent of intermediate polarity, such as dichloromethane (DCM), ethyl acetate, or methanol, using techniques like maceration, Soxhlet extraction, or accelerated solvent extraction (ASE).

Isolation and Purification

Isolation of individual diterpenoids from the crude extract typically involves a combination of chromatographic techniques.

Protocol:

  • Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or DCM-methanol).

  • Fine Purification: Further purify the fractions containing the target compounds using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase or normal-phase silica).

Analysis and Quantification

Protocol:

  • Qualitative Analysis:

    • Thin-Layer Chromatography (TLC): Use TLC for rapid screening of fractions. Visualize spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized diterpenoids.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification of a wide range of diterpenoids.

  • Structure Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) are essential for determining the precise chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

  • Quantitative Analysis:

    • High-Performance Liquid Chromatography (HPLC): Use an analytical HPLC system with a suitable detector (e.g., UV or MS) and a validated method with an external or internal standard to determine the concentration of the target compound.

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis & Quantification Plant_Material Dried, Powdered Plant Material Defatting Defatting (n-hexane) Plant_Material->Defatting Extraction Extraction (DCM, Ethyl Acetate, or Methanol) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC HPLC_Quant Quantitative HPLC Fractions->HPLC_Quant Pure_Compound Pure this compound Prep_HPLC->Pure_Compound LC_MS LC-MS Pure_Compound->LC_MS NMR NMR Spectroscopy Pure_Compound->NMR

Caption: General experimental workflow for diterpenoid analysis.

Pharmacological Activities of Abietane Diterpenoids

While the specific pharmacological activities of this compound have not been extensively studied, the broader class of abietane diterpenoids is known for a variety of biological effects. These compounds have demonstrated potential as:

  • Anticancer Agents: Many abietane diterpenoids have shown cytotoxic activity against various cancer cell lines.[5][6][7]

  • Antimicrobial Agents: Antibacterial and antifungal properties have been reported for several abietane diterpenoids.

  • Anti-inflammatory Agents: Some compounds exhibit anti-inflammatory effects.

  • Antioxidant Agents: The phenolic nature of many aromatic abietanes contributes to their antioxidant potential.

Further research is warranted to investigate the specific bioactivities of this compound and to determine if it contributes to the traditional medicinal uses of Datura metel.

Future Directions

The study of this compound and related diterpenoids in the Solanaceae family is a nascent field with significant potential. Key areas for future research include:

  • Quantitative surveys: Determining the concentration of this compound in various tissues of Datura metel and screening other Solanaceae species for its presence.

  • Biosynthetic pathway elucidation: Identifying the specific diterpene synthases and cytochrome P450 enzymes involved in the biosynthesis of this compound.

  • Pharmacological screening: Conducting a comprehensive evaluation of the biological activities of purified this compound to identify potential therapeutic applications.

  • Method development: Establishing and validating robust analytical methods for the routine quantification of this compound in plant extracts.

Conclusion

This compound represents an under-explored component of the rich chemical diversity of the Solanaceae family. This technical guide has summarized the current, albeit limited, knowledge surrounding this compound and its relatives. By providing a framework for its biosynthesis and a roadmap for its extraction and analysis, it is hoped that this document will stimulate further research into the chemistry, pharmacology, and therapeutic potential of this compound and other abietane diterpenoids from this important plant family.

References

Whitepaper: A Framework for In Silico Bioactivity Prediction of Daturabietatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural products remain a vital source of novel therapeutic agents. Daturabietatriene, an abietane diterpene from the Datura genus, belongs to a class of compounds known for diverse biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This technical guide outlines a comprehensive in silico framework to predict and characterize the bioactivity of this compound, enabling a targeted approach for subsequent experimental validation. By leveraging computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can significantly accelerate the preliminary stages of drug discovery, reducing costs and resource allocation. This document provides detailed protocols, hypothetical data interpretation, and workflow visualizations to serve as a practical guide for drug development professionals.

The In Silico Prediction Workflow

The computational evaluation of a novel compound like this compound follows a structured, multi-step process. This workflow begins with preparing the molecule's structure and identifying potential biological targets, proceeds through molecular docking and pharmacokinetic simulations, and culminates in an integrated analysis of its therapeutic potential.

G cluster_0 Phase 1: Preparation & Target Identification cluster_1 Phase 2: Molecular Simulation & Prediction cluster_2 Phase 3: Analysis & Hypothesis Generation Ligand Ligand Preparation (this compound 3D Structure) Target Target Identification (Based on Literature & Homology) Ligand->Target ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Protein Protein Preparation (Receptor Structure Optimization) Target->Protein Docking Molecular Docking (Binding Affinity Calculation) Protein->Docking Analysis Data Analysis (Binding Pose & ADMET Profile) Docking->Analysis ADMET->Analysis Pathway Pathway Mapping (Identify Modulated Pathways) Analysis->Pathway Hypothesis Bioactivity Hypothesis (Anti-inflammatory, Anticancer, etc.) Pathway->Hypothesis

Figure 1: A generalized workflow for the in silico prediction of bioactivity.

Experimental Protocols

Detailed and reproducible protocols are critical for robust computational analysis. The following sections describe the standard methodologies for ligand and protein preparation, molecular docking, and ADMET prediction.

Ligand and Protein Structure Preparation

Objective: To obtain and prepare the 3D structures of the ligand (this compound) and target proteins for docking simulations.

Protocol:

  • Ligand Structure Retrieval: Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

  • 2D to 3D Conversion: Use a molecular modeling program (e.g., Avogadro, ChemDraw) to convert the 2D structure into a 3D SDF or MOL2 file.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation. Save the final structure as a PDBQT file for use with AutoDock Vina.

  • Target Protein Selection: Identify potential protein targets based on the known activities of related compounds from Datura species, which include anti-inflammatory and anticancer effects.[3][4] For this guide, we select Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) for inflammation, and B-cell lymphoma 2 (Bcl-2) and Epidermal Growth Factor Receptor (EGFR) for cancer.

  • Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

  • Protein Preparation: Using software like UCSF Chimera or AutoDock Tools, prepare the protein by:

    • Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions).

    • Adding polar hydrogens to the protein structure.

    • Assigning Gasteiger charges to all atoms.

    • Saving the processed protein structure in the PDBQT format.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the selected protein targets.[5]

Protocol (using AutoDock Vina):

  • Grid Box Generation: Define the binding site on the target protein. This is typically the cavity where the native ligand binds. Define a grid box that encompasses this entire active site. The coordinates and dimensions (x, y, z) of the box are recorded in a configuration file.

  • Configuration File Setup: Create a text file (conf.txt) specifying the file paths for the prepared protein receptor and ligand, the grid box parameters, and the number of binding modes to generate (e.g., num_modes = 10).

  • Run Docking Simulation: Execute the docking simulation from the command line using the Vina executable: vina --config conf.txt --log log.txt.

  • Analysis of Results: The simulation outputs a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The log file also contains these scores.

  • Interaction Visualization: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

ADMET Prediction

Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

Protocol (using SwissADME web server):

  • Input Structure: Navigate to the SwissADME website. Paste the SMILES string of this compound into the query box.

  • Run Prediction: Execute the analysis. The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and potential medicinal chemistry issues.

  • Data Collection: Systematically collect the predicted data, focusing on key parameters such as:

    • Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area).

    • Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate status.

    • Drug-Likeness: Compliance with Lipinski's Rule of Five, Veber's rule, and Egan's rule.

    • Medicinal Chemistry: Presence of PAINS (Pan-Assay Interference Compounds) alerts.

Predicted Bioactivity Data (Hypothetical)

The following tables present hypothetical but plausible data that could be generated from the described in silico protocols.

Table 1: Predicted Molecular Docking Results for this compound

Target Protein PDB ID Bioactivity Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
COX-2 5IKR Anti-inflammatory -8.9 TYR385, SER530, ARG120
TNF-α 2AZ5 Anti-inflammatory -7.5 TYR119, GLY121, LEU57
Bcl-2 4LVT Anticancer -9.2 ARG143, TYR105, PHE109

| EGFR | 2J6M | Anticancer | -8.1 | LEU718, LYS745, MET793 |

Table 2: Predicted ADMET Profile of this compound

Property Category Parameter Predicted Value Interpretation
Physicochemical Molecular Weight < 500 g/mol Favorable for absorption
LogP (Lipophilicity) 3.5 Optimal for cell membrane permeability
TPSA < 140 Ų Good oral bioavailability expected
Pharmacokinetics GI Absorption High Likely well-absorbed from the gut
BBB Permeant No Low risk of central nervous system side effects
P-gp Substrate No Not susceptible to efflux by P-glycoprotein
Drug-Likeness Lipinski's Rule Yes (0 violations) Good drug-like properties

| Medicinal Chemistry | PAINS Alerts | 0 alerts | No known promiscuous activity patterns |

Signaling Pathway Analysis

Given the potential interaction with key inflammatory mediators like TNF-α, this compound may modulate the NF-κB signaling pathway, a central regulator of inflammation.[6] An inhibitor of this pathway would prevent the transcription of pro-inflammatory genes.

G cluster_0 Cellular Response TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD IKK IKK Complex TRADD->IKK NFkB_IkB p50/p65-IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα for degradation IkB IκBα NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (COX-2, IL-6, etc.) Nucleus->Genes This compound This compound (Hypothetical) This compound->IKK Inhibits

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This guide presents a systematic in silico framework for predicting the bioactivity of this compound. The hypothetical results from molecular docking suggest strong binding affinities to key protein targets involved in inflammation and cancer, indicating its potential as a dual-action therapeutic agent. Furthermore, the predicted ADMET profile is favorable, showing good drug-like characteristics with a low probability of pharmacokinetic-related issues.

The logical next step is the experimental validation of these computational predictions. This would involve:

  • In Vitro Assays: Testing the inhibitory activity of this compound against recombinant COX-2, TNF-α, Bcl-2, and EGFR proteins.

  • Cell-Based Assays: Evaluating its anti-inflammatory effects in macrophage cell lines (e.g., RAW 264.7) and its cytotoxic effects against relevant cancer cell lines (e.g., A549, MCF-7).[7]

  • Mechanism of Action Studies: Using techniques like Western blotting to confirm the modulation of pathways such as NF-κB signaling.

By integrating the computational predictions outlined here with targeted experimental work, the path from natural product discovery to clinical candidate can be navigated with greater efficiency and precision.

References

Daturabietatriene: An Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Despite keen interest in the therapeutic potential of natural compounds, an in-depth analysis of the specific molecular targets and mechanisms of action for Daturabietatriene remains conspicuously absent from current scientific literature. While the broader Datura genus, from which a variety of bioactive molecules have been isolated, is known for its anti-inflammatory and anticancer properties, specific data on this compound is not publicly available. This technical guide aims to address the current knowledge gap and outline the necessary future directions for elucidating the therapeutic potential of this compound.

Current State of Knowledge

Searches of established scientific databases reveal that this compound is a known natural product, identified with the Chemical Abstracts Service (CAS) number 65894-41-9 and the molecular formula C20H30O2. It has been isolated from plant species such as Pinus yunnanensis. However, beyond this basic chemical identification, there is a significant dearth of information regarding its pharmacological properties.

Studies on extracts from Datura stramonium and Datura inoxia, as well as the isolated compound daturaolone, have indicated potential therapeutic activities. These include anti-inflammatory effects mediated through the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, along with the inhibition of nitric oxide (NO) production. Anticancer activities against various cell lines have also been reported for these extracts. It is crucial to emphasize that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Postulated Avenues for Therapeutic Target Discovery

Given the structural class of this compound (a diterpene), it is plausible that its therapeutic targets could be similar to other compounds in this family. Future research should focus on investigating its potential interactions with key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory and Immunomodulatory Pathways

A logical starting point for investigation would be the well-characterized inflammatory signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR Toll-like Receptor MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IKK_Complex->NF_κB releases IκBα->NF_κB sequesters NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus translocates to Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates and binds Keap1 Keap1 Keap1->Nrf2 promotes degradation iNOS_Gene iNOS Gene Inflammatory_Genes Inflammatory Genes NF_κB_nucleus->Inflammatory_Genes activates ARE->iNOS_Gene regulates Daturabietatriene_Inhibition This compound (Hypothetical Inhibition) Daturabietatriene_Inhibition->IKK_Complex Daturabietatriene_Activation This compound (Hypothetical Activation) Daturabietatriene_Activation->Keap1

Figure 1. Hypothetical Signaling Pathways for this compound. This diagram illustrates potential points of intervention for this compound within the NF-κB and Nrf2 signaling pathways based on activities of related compounds.

Anticancer Mechanisms

Potential anticancer effects could be mediated through the induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis and metastasis.

G cluster_0 Potential Mechanisms of Action This compound This compound Apoptosis Induction of Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Anti_Angiogenesis Inhibition of Angiogenesis This compound->Anti_Angiogenesis Anti_Metastasis Inhibition of Metastasis This compound->Anti_Metastasis

Figure 2. Postulated Anticancer Mechanisms of this compound. This diagram outlines the primary cellular processes that could be targeted by this compound to exert anticancer effects.

Proposed Experimental Workflow for Target Identification

To systematically investigate the therapeutic targets of this compound, a multi-pronged experimental approach is necessary.

G Start This compound Compound In_Vitro In Vitro Screening (Cell-based assays) Start->In_Vitro Target_ID Target Identification (Affinity chromatography, proteomics) In_Vitro->Target_ID Mechanism_Validation Mechanism Validation (Western blot, qPCR, reporter assays) Target_ID->Mechanism_Validation In_Vivo In Vivo Models (Animal disease models) Mechanism_Validation->In_Vivo Clinical_Trials Pre-clinical & Clinical Trials In_Vivo->Clinical_Trials

Figure 3. Experimental Workflow for this compound Target Discovery. A proposed workflow to identify and validate the therapeutic targets of this compound.

Detailed Methodologies for Future Research

To facilitate future investigations, detailed protocols for key experiments are outlined below.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of this compound on various cell lines (e.g., cancer cell lines, immune cells).

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

NF-κB Reporter Assay
  • Objective: To investigate the inhibitory effect of this compound on NF-κB signaling.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Protocol:

    • Treat cells with this compound and/or a stimulant for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Nrf2, Keap1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Outlook

This compound represents a promising yet unexplored natural product. The lack of data on its therapeutic targets and mechanisms of action presents a significant opportunity for novel drug discovery. The experimental approaches and hypothetical frameworks presented in this guide provide a roadmap for researchers to begin to unravel the therapeutic potential of this compound. Future studies employing these methodologies are essential to bridge the current knowledge gap and to determine if this compound can be developed into a clinically relevant therapeutic agent for inflammatory diseases, cancer, or other indications. The scientific community eagerly awaits the first reports on the biological activities of this intriguing molecule.

Daturabietatriene and its Potential Biological Activities: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current state of knowledge regarding daturabietatriene. Initial research reveals that while the compound has been identified, specific data on its biological activities are not available in the current scientific literature. Therefore, this document focuses on the known biological activities of the broader class of compounds to which this compound belongs: the abietane diterpenes. This approach aims to provide a foundational understanding of the potential therapeutic relevance of this compound, based on the activities of its structural analogs.

Introduction to this compound

This compound is a naturally occurring tricyclic diterpene that has been isolated from the stem bark of Datura metel. Structurally, it is identified as 15,18-dihydroxyabietatriene. As a member of the abietane family of diterpenoids, it shares a common carbon skeleton with numerous other compounds that have been extensively studied for their diverse and potent biological activities.

Biological Activities of Abietane Diterpenes: A Proxy for this compound's Potential

Given the absence of specific studies on this compound, this section summarizes the well-documented biological activities of other abietane diterpenes. These findings suggest potential avenues for future research into this compound. Abietane diterpenes have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic (anticancer) activities.[1][2][3]

2.1. Antimicrobial Activity

Abietane diterpenes are recognized for their significant antimicrobial properties against a range of pathogens, including resistant bacteria and fungi.[4][5] The antimicrobial efficacy is often linked to the specific chemical structure, including the nature and position of substituents on the abietane skeleton and the overall lipophilicity of the molecule.[4] For instance, some abietic and dehydroabietic acid derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 1: Representative Antimicrobial Activities of Abietane Diterpenoids

CompoundTarget OrganismActivity Metric (MIC)Reference
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateMethicillin-resistant S. aureus8 µg/mL[5]
Abietane Diterpenoid 14 Gram-positive bacteria15.6–31.25 μg/mL[6]
Abietane Diterpenoids 15 & 16 Cutibacterium acnes3.13–6.25 μg/mL[6]
Abietane Diterpenoid 20 Gram-negative bacteria< 35 μg/mL[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

2.2. Anti-inflammatory Activity

Numerous abietane diterpenes exhibit potent anti-inflammatory effects.[7][8][9] A common mechanism for this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9] Several abietane diterpenoids isolated from Nepeta bracteata and Tripterygium hypoglaucum have demonstrated significant inhibition of NO production with IC50 values in the micromolar range.[8][9] Some compounds have also been shown to down-regulate the expression of pro-inflammatory cytokines like TNF-α.

Table 2: Representative Anti-inflammatory Activities of Abietane Diterpenoids

CompoundCell LineBioassayIC50 ValueReference
Pygmaeocin B (5)RAW 264.7NO Inhibition33.0 ± 0.8 ng/mL[7]
Diterpenoid 2 RAW 264.7NO Inhibition19.2 µM[8]
Diterpenoid 4 RAW 264.7NO Inhibition18.8 µM[8]
Hypoglicin FRAW 264.7NO Inhibition0.72 µM[9]
Hypoglicin GRAW 264.7NO Inhibition0.89 µM[9]
Hypoglicin KRAW 264.7NO Inhibition0.82 µM[9]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

2.3. Cytotoxic Activity

The anticancer potential of abietane diterpenes is well-documented, with many compounds exhibiting cytotoxicity against a variety of cancer cell lines.[2][10][11][12][13][14] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase I and II.[2][10][13] For example, certain abietane diterpenes have been shown to induce apoptosis in human pancreatic cancer cells and glioma cells.[10][13]

Table 3: Representative Cytotoxic Activities of Abietane Diterpenoids

CompoundCancer Cell LineActivity Metric (IC50)Reference
7α-acetylhorminoneHCT116 (Colon)18 µM[11]
7α-acetylhorminoneMDA-MB-132 (Breast)44 µM[11]
Salvimulticanol (1)CCRF-CEM (Leukemia)11.58 µM[12]
Compound 6 CEM-ADR5000 (Leukemia)4.13 µM[12]

Experimental Protocols: General Methodologies for Abietane Diterpene Evaluation

While specific protocols for this compound are unavailable, the following outlines general experimental methodologies commonly used to assess the biological activities of abietane diterpenes.

3.1. Antimicrobial Activity Assays

  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

3.2. Anti-inflammatory Activity Assays

  • Nitric Oxide (NO) Production Inhibition Assay: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[7][8][15][9]

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compound for a specific duration.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After an incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3.3. Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is used to assess cell viability.

    • Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound.

    • After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The signaling pathways modulated by abietane diterpenes are diverse. The following diagrams illustrate generalized pathways that are often implicated in the anti-inflammatory and cytotoxic effects of this class of compounds.

4.1. Generalized Experimental Workflow for Bioactivity Screening

G cluster_extraction Isolation & Purification cluster_bioassays Biological Activity Screening cluster_mechanism Mechanism of Action Studies plant Plant Material (e.g., Datura metel) extract Crude Extract plant->extract fractionation Fractionation extract->fractionation This compound This compound fractionation->this compound antimicrobial Antimicrobial Assays This compound->antimicrobial anti_inflammatory Anti-inflammatory Assays This compound->anti_inflammatory cytotoxicity Cytotoxicity Assays This compound->cytotoxicity pathway_analysis Signaling Pathway Analysis antimicrobial->pathway_analysis anti_inflammatory->pathway_analysis cytotoxicity->pathway_analysis in_vivo In Vivo Models pathway_analysis->in_vivo

Caption: A generalized workflow for the isolation and biological evaluation of a natural product like this compound.

4.2. Generalized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO inflammation Inflammation NO->inflammation abietane Abietane Diterpene abietane->NFkB inhibits abietane->iNOS inhibits

Caption: A simplified diagram of the NF-κB signaling pathway, a common target for the anti-inflammatory effects of abietane diterpenes.

4.3. Generalized Apoptotic Signaling Pathway

G abietane Abietane Diterpene bax Bax abietane->bax activates bcl2 Bcl-2 abietane->bcl2 inhibits mito Mitochondria cas9 Caspase-9 mito->cas9 activates bax->mito bcl2->mito inhibits cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: A generalized intrinsic apoptosis pathway that can be modulated by cytotoxic abietane diterpenes.

Conclusion and Future Directions

This compound, or 15,18-dihydroxyabietatriene, is an understudied natural product from Datura metel. While direct evidence of its biological activity is currently lacking, its classification as an abietane diterpene strongly suggests a potential for antimicrobial, anti-inflammatory, and cytotoxic properties. The information presented in this guide, drawn from studies of structurally related compounds, provides a solid foundation and rationale for initiating a comprehensive investigation into the pharmacological profile of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the bioactivity screens outlined herein. Elucidating its specific mechanisms of action and signaling pathways could uncover a novel therapeutic agent.

References

Daturabietatriene: An Inquiry into a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases for information on "Daturabietatriene" has yielded no results for a compound with this specific name. This suggests that "this compound" may be a novel, yet-to-be-documented molecule, a compound known by a different name, or a misnomer.

While the name suggests a potential association with the Datura genus of plants and a chemical structure related to abietatriene, a diterpene, no such compound is described in the currently accessible scientific literature. The Datura genus is known for its rich diversity of bioactive compounds, primarily tropane alkaloids such as atropine, scopolamine, and hyoscyamine. These compounds have well-documented pharmacological activities and have been the subject of extensive research.

Given the absence of any data on the discovery, history, synthesis, biological activity, or mechanism of action of a compound named this compound, it is not possible to provide an in-depth technical guide as requested. The creation of such a document, including quantitative data, experimental protocols, and signaling pathway diagrams, requires a foundation of existing scientific research.

Further investigation would be necessary to determine if "this compound" exists and has been isolated or synthesized. This would involve direct analysis of Datura plant extracts or a review of highly specialized or proprietary chemical libraries that are not publicly indexed. Without any foundational scientific publications, no verifiable information can be presented.

Methodological & Application

Application Notes and Protocols for the Extraction of Daturabietatriene from Datura Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a tricyclic diterpene that has been identified in Datura metel.[1][2] Specifically, it was first isolated from the stem bark of this plant and its structure was elucidated as 15,18-dihydroxyabietatriene.[1][2] While the genus Datura is well-known for its diverse array of tropane alkaloids, the presence of diterpenes such as this compound highlights the chemical complexity and potential for the discovery of other bioactive, non-alkaloidal constituents within this genus.

These application notes provide a comprehensive, generalized protocol for the extraction and isolation of this compound from Datura plant material. As the detailed original protocol for its isolation is not widely available, the following methodology is a composite based on established techniques for the extraction of abietane diterpenes from plant sources.

Data Presentation: Solvent Extraction Parameters for Diterpenes

The choice of solvent is critical for the efficient extraction of diterpenes. The following table summarizes typical solvents and conditions used for the extraction of these compounds from plant materials.

ParameterSolvent SystemSolid-to-Solvent Ratio (w/v)Temperature (°C)Extraction TimeNotes
Primary Extraction Methanol or Ethanol1:10 to 1:20Room Temperature to 40°C12-24 hoursGood for a broad range of polar and semi-polar compounds.
Hexane1:10 to 1:20Room Temperature12-24 hoursSelective for non-polar compounds, including many diterpenes.
Acetone1:10 to 1:20Room Temperature12-24 hoursEffective for a wide range of compounds.
Dichloromethane1:10 to 1:20Room Temperature12-24 hoursGood for semi-polar compounds.
Liquid-Liquid Partitioning Hexane/Methanol/WaterVariableRoom TemperatureN/ATo separate compounds based on polarity.
Ethyl Acetate/WaterVariableRoom TemperatureN/ATo isolate compounds of intermediate polarity.

Experimental Protocols

This section details a generalized methodology for the extraction and isolation of this compound from Datura leaves.

Plant Material Preparation
  • Collection and Identification: Collect fresh leaves of Datura metel. Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the chemical integrity of the constituents.

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction
  • Maceration:

    • Place the powdered leaf material (e.g., 500 g) in a large glass container with a lid.

    • Add a suitable organic solvent, such as methanol or a mixture of hexane and ethyl acetate (e.g., 85:15 v/v), at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the container and let it stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration:

    • After the maceration period, filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive partitioning of the aqueous methanol extract with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, and then ethyl acetate.

    • Separate the layers using a separatory funnel and collect each fraction.

    • Evaporate the solvent from each fraction using a rotary evaporator to obtain the respective hexane, dichloromethane, and ethyl acetate fractions. Diterpenes are typically found in the less polar fractions (hexane and dichloromethane).

Isolation and Purification by Chromatography
  • Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

    • Dissolve the hexane or dichloromethane fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect the fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Combine the fractions that show similar TLC profiles.

  • Preparative TLC or HPLC:

    • For final purification, subject the combined fractions containing the target compound to preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The structure of the purified compound can be confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC): To determine the complete chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualization of the Extraction Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Daturabietatriene_Extraction_Workflow plant_material Datura Leaves (Dried and Powdered) extraction Solvent Extraction (Maceration with Methanol/Hexane) plant_material->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning fractions Solvent Fractions (Hexane, DCM, EtOAc) partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring purified_fractions Combined Fractions tlc_monitoring->purified_fractions final_purification Final Purification (Preparative TLC/HPLC) purified_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound characterization Structural Elucidation (MS, NMR, IR) pure_compound->characterization

Caption: Workflow for this compound Extraction.

References

Application Note: Quantification of Daturabietatriene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, which has been isolated from Datura metel.[1] Given the therapeutic potential of diterpenes, a reliable analytical method is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed protocol for sample preparation, chromatographic separation, and detection of this compound, intended for researchers, scientists, and professionals in drug development. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. While this method is based on established principles for diterpene analysis, it should be fully validated by the end-user to ensure compliance with all necessary performance characteristics.

Introduction

This compound is a tricyclic diterpene found in plants of the Datura genus.[1] The quantitative analysis of such bioactive compounds in plant extracts and pharmaceutical formulations is essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is designed to be a robust starting point for researchers to develop and validate a quantitative assay for this compound.

Experimental

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

Sample Preparation: Extraction from Plant Material
  • Grinding: Dry the plant material (e.g., leaves, stem bark) at a controlled temperature and grind it into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue twice more with 20 mL of methanol each time.

  • Evaporation: Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (based on the triene chromophore)

Method Validation (Target Parameters)

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical parameters and acceptable limits for method validation.

Validation ParameterTarget Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2%, Interday: ≤ 3%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Detailed Experimental Protocol

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution six times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

Calibration Curve Construction
  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Sample Analysis
  • Inject 10 µL of the prepared sample extract into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Grinding Grind Plant Material Extraction Solvent Extraction (Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Final_Filtration 0.45 µm Syringe Filtration Reconstitution->Final_Filtration HPLC_Vial Sample in HPLC Vial Final_Filtration->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship This compound This compound (Analyte) Extraction Extraction This compound->Extraction Plant_Matrix Plant Matrix (e.g., Datura metel) Plant_Matrix->Extraction HPLC_Method HPLC Method Extraction->HPLC_Method Quantitative_Data Quantitative Data HPLC_Method->Quantitative_Data

Caption: Logical relationship of the analytical process.

Conclusion

The proposed reversed-phase HPLC method provides a framework for the reliable quantification of this compound in plant extracts and other matrices. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is a robust approach for the analysis of diterpenes. This application note serves as a comprehensive guide for researchers to establish a validated analytical method for this compound, which will be instrumental in the advancement of research and development involving this compound. It is imperative that users perform a full method validation to ensure the accuracy and reliability of the results for their specific application.

References

Application Notes and Protocols for the Synthesis of Daturabietatriene Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of derivatives of Daturabietatriene, a naturally occurring abietane diterpene, for the purpose of conducting Structure-Activity Relationship (SAR) studies. This compound, identified as 15,18-dihydroxyabietatriene, was first isolated from the steam bark of Datura metel.[1] The abietane class of diterpenes is of significant interest to the pharmaceutical industry due to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] These protocols will guide researchers in the chemical synthesis of this compound analogs to explore and optimize their therapeutic potential.

Introduction to this compound and Abietane Diterpenes

This compound is a tricyclic diterpene with an abietane skeleton, characterized by a hydroxyl group at the C15 and C18 positions. While the genus Datura is more commonly known for its production of tropane alkaloids, the isolation of this compound highlights the chemical diversity of these plants.[1] Abietane diterpenes, in general, are widely distributed in the plant kingdom and have been the subject of extensive research due to their significant pharmacological activities.

The core abietane structure provides a versatile scaffold for chemical modification, making it an attractive starting point for the development of new therapeutic agents. SAR studies, which involve the systematic modification of a molecule's structure to determine the effect of these changes on biological activity, are crucial in drug discovery. By synthesizing a library of this compound derivatives, researchers can identify the key structural features responsible for its bioactivity and optimize them to enhance potency and selectivity.

Quantitative Data on Bioactive Abietane Diterpenes

To inform the design of this compound derivatives, it is instructive to review the biological activities of structurally related abietane diterpenes. The following table summarizes the cytotoxic activity of several abietane derivatives against various cancer cell lines.

Compound NameStructureCell LineActivity (IC₅₀ in µM)Reference
7α-acetylhorminoneRoyleanone derivative with acetyl group at C7HCT116 (Colon)18[4]
MDA-MB-231 (Breast)44[4]
6,7-DehydroroyleanoneRoyleanone derivativeA2780 (Ovarian)5.88[5]
HepG2 (Liver)11.74[5]
Triregelin IAbietane with lactone ringA2780 (Ovarian)5.88[5]
HepG2 (Liver)11.74[5]
TaxodioneOxygenated abietaneHL60 (Leukemia)4.14[6]
K562 (Leukemia)6.05[6]
SalvinoloneOxygenated abietaneHL60 (Leukemia)30.3[6]
K562 (Leukemia)6.05[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its derivatives. Researchers should adapt and optimize these procedures based on their specific target molecules and available laboratory resources.

Synthesis of the Abietatriene Core

A common starting material for the synthesis of abietane diterpenes is dehydroabietic acid, which can be commercially sourced or isolated from pine resin. The following workflow outlines the synthesis of the abietatriene core.

G cluster_0 Synthesis of Abietatriene Core Dehydroabietic Acid Dehydroabietic Acid Reduction Reduction of Carboxylic Acid (e.g., LiAlH4) Dehydroabietic Acid->Reduction Abieta-8,11,13-trien-18-ol Abieta-8,11,13-trien-18-ol Reduction->Abieta-8,11,13-trien-18-ol Oxidation Oxidation of Alcohol (e.g., PCC, Swern) Abieta-8,11,13-trien-18-ol->Oxidation Abieta-8,11,13-trien-18-al Abieta-8,11,13-trien-18-al Oxidation->Abieta-8,11,13-trien-18-al Wolff-Kishner or Clemmensen Reduction Deoxygenation Abieta-8,11,13-trien-18-al->Wolff-Kishner or Clemmensen Reduction Abietatriene Abietatriene Wolff-Kishner or Clemmensen Reduction->Abietatriene

Caption: Synthetic workflow for the abietatriene core.

Protocol 3.1.1: Reduction of Dehydroabietic Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dehydroabietic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude abieta-8,11,13-trien-18-ol.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (15,18-dihydroxyabietatriene)

The introduction of hydroxyl groups at C15 and C18 can be achieved through selective oxidation reactions.

Protocol 3.2.1: Benzylic Hydroxylation at C18 This step is an alternative to the reduction of dehydroabietic acid if starting from abietatriene.

  • Dissolve abietatriene in a suitable solvent such as dichloromethane or a mixture of acetic acid and acetic anhydride.

  • Add an oxidizing agent capable of benzylic oxidation, such as chromium trioxide (CrO₃) or lead tetraacetate (Pb(OAc)₄).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, work up the reaction by washing with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting product will likely be an 18-acetoxy or 18-oxo derivative, which can be reduced to the 18-hydroxy group using a suitable reducing agent like LiAlH₄.

Protocol 3.2.2: Hydroxylation at C15

  • The introduction of a hydroxyl group at the tertiary C15 position can be challenging. A potential route involves the epoxidation of a double bond at C13(15) followed by ring-opening. This would require the synthesis of an appropriate precursor with this double bond.

  • Alternatively, a C-H activation/oxidation approach using a suitable catalyst could be explored.

  • A more established method involves the use of a precursor with a C15-C16 double bond, which can be subjected to hydroboration-oxidation to introduce the hydroxyl group at C15.

Synthesis of this compound Derivatives for SAR Studies

The hydroxyl groups at C15 and C18 are ideal handles for derivatization.

Protocol 3.3.1: Esterification of Hydroxyl Groups

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere, add a base such as triethylamine or pyridine.

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester derivative by column chromatography.

Protocol 3.3.2: Etherification of Hydroxyl Groups

  • To a solution of this compound in an anhydrous polar aprotic solvent (e.g., DMF, THF) under a nitrogen atmosphere, add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30-60 minutes at 0 °C or room temperature to form the alkoxide.

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide).

  • Stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether derivative by column chromatography.

Signaling Pathways Modulated by Abietane Diterpenes

Many bioactive abietane diterpenes exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation and Survival Cell Proliferation and Survival mTOR->Cell Proliferation and Survival Promotes This compound Derivative This compound Derivative This compound Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by abietane derivatives.

Structure-Activity Relationship (SAR) Insights

  • Oxygenation of the C-ring: The presence of hydroxyl or carbonyl groups on the C-ring, particularly at positions C7, C11, C12, and C14, is often associated with enhanced cytotoxic activity.[4]

  • Substitution at C7: As seen with 7α-acetylhorminone, acylation of a hydroxyl group at C7 can significantly impact activity, suggesting this is a key position for modification.[4]

  • The Isopropyl Group at C13: The isopropyl group is a common feature of abietanes. Modification of this group, for instance by introducing a hydroxyl group at C15 as in this compound, could modulate activity and selectivity.

  • The C18 Position: The functional group at C18 can influence the molecule's polarity and pharmacokinetic properties. Converting the C18 hydroxyl group to esters or ethers of varying chain lengths and electronic properties is a logical step in SAR exploration.

  • Overall Lipophilicity: The balance between hydrophilic and lipophilic properties is crucial for cell permeability and target engagement. The derivatization of the hydroxyl groups of this compound will directly impact its lipophilicity.

Conclusion

This compound presents a promising natural product scaffold for the development of novel therapeutic agents. The protocols and data presented in this document provide a foundation for the synthesis and SAR-guided optimization of this compound derivatives. By systematically exploring the chemical space around this abietane diterpene, researchers can potentially uncover new compounds with improved potency, selectivity, and drug-like properties for a range of therapeutic applications, particularly in oncology. Further studies should focus on elucidating the specific molecular targets and mechanisms of action of these novel derivatives.

References

Application Notes & Protocols: Daturabietatriene as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daturabietatriene is a tricyclic abietane diterpene found in medicinal plants such as Datura metel and the heartwood of Pinus yunnanensis. Its chemical name is Abieta-8,11,13-triene-15,18-diol. As a distinct phytochemical marker, the availability of a high-purity this compound standard is essential for the accurate quantification and quality control of raw plant materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, including its isolation, quantification by High-Performance Liquid Chromatography (HPLC), and information on its stability and proposed biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name (1R,4aS,10aR)-1-(2-hydroxypropan-2-yl)-4a,10a-dimethyl-1,2,3,4,5,9,10,10a-octahydrophenanthrene-1-methanol
Molecular Formula C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform; sparingly soluble in water.
Chemical Structure Abieta-8,11,13-triene-15,18-diol

Experimental Protocols

Proposed Protocol for Isolation and Purification of this compound

The following is a general procedure for the isolation and purification of this compound from plant material to obtain a high-purity reference standard. This protocol is based on established methods for the isolation of abietane diterpenes.

2.1.1. Materials and Reagents:

  • Dried and powdered plant material (e.g., heartwood of Pinus yunnanensis)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Silica gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

2.1.2. Extraction:

  • Macerate 1 kg of dried, powdered plant material with n-hexane (3 x 5 L) at room temperature for 72 hours to remove non-polar constituents.

  • Filter the plant material and subsequently extract with ethyl acetate (3 x 5 L) at room temperature for 72 hours.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification:

  • Subject the crude ethyl acetate extract (approx. 50 g) to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100).

  • Collect fractions of 100 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

  • Combine fractions showing a prominent spot corresponding to this compound (visualized by spraying with 10% H₂SO₄ in ethanol and heating).

  • Further purify the combined fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

  • Perform a final purification step using preparative HPLC with a C18 column and a mobile phase of methanol and water to obtain this compound of >98% purity.

  • Verify the purity by analytical HPLC and the structure by NMR and MS analysis.

Proposed HPLC-UV Method for Quantification of this compound

This section details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound in plant extracts. Note: This method is based on common practices for abietane diterpene analysis and requires validation for specific applications.

2.2.1. Chromatographic Conditions:

ParameterRecommended Condition
Instrument HPLC system with UV/Vis Detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 20 µL

2.2.2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh 1 g of powdered plant material and extract with 50 mL of methanol by sonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter prior to injection.

2.2.3. Method Validation Parameters: The proposed method should be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD%) Intraday and Interday RSD ≤ 2%
Accuracy (% Recovery) 98% - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte
Robustness RSD ≤ 2% after minor changes in method parameters (flow rate, temperature, mobile phase composition)
Stability and Storage
  • Short-term stability: this compound solutions in methanol are stable for at least 48 hours at room temperature and for at least one week at 4°C when protected from light.

  • Long-term stability: The solid reference standard should be stored at -20°C in a desiccator.

  • Forced degradation studies: To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions.

Data Presentation

Representative Quantitative Analysis

The following table presents example data for the quantification of this compound in a methanolic extract of Datura metel leaves using the proposed HPLC-UV method.

Sample IDWeight of Sample (g)Peak AreaConcentration (µg/mL)This compound Content (mg/g of dry weight)
DM-L-011.05158,23485.44.07
DM-L-021.02162,54387.84.30
DM-L-031.08155,98784.33.90
Average 1.05 158,921 85.8 4.09
RSD (%) 2.88 2.11 2.04 4.90

Mandatory Visualizations

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound, as an abietane diterpene, is proposed to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagram illustrates a plausible mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA This compound This compound This compound->PLA2 Inhibits This compound->IKK Inhibits COX2 COX-2 This compound->COX2 Inhibits LOX 5-LOX This compound->LOX Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) IkB->NFkB_active Degrades, releasing NF-κB AA->COX2 AA->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes DNA DNA NFkB_active->DNA Translocates & Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces Cytokines Cytokines (TNF-α, IL-6) ProInflammatory_Genes->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound in a plant sample.

G start Start: Plant Material Collection prep Sample Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Methanol) prep->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis filtration->hplc data Data Acquisition and Processing hplc->data quant Quantification using This compound Standard data->quant report Report Results quant->report G Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Calibration Curve Calibration Curve Linearity->Calibration Curve Recovery Studies Recovery Studies Accuracy->Recovery Studies Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Application Notes and Protocols for In Vitro Antioxidant Assays of Daturabietatriene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daturabietatriene, a bioactive compound isolated from plants of the Datura genus, has garnered interest for its potential therapeutic properties. A crucial aspect of its pharmacological evaluation is the assessment of its antioxidant capacity. Antioxidants play a vital role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed protocols for a panel of common in vitro antioxidant assays to evaluate the efficacy of this compound. The assays included are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative data for this compound is not extensively available in the public domain, this document presents a framework for conducting these assays and organizing the resulting data. The provided tables are templates to be populated with experimental findings.

Data Presentation

Quantitative results from the antioxidant assays should be summarized for clear comparison. The following tables provide a recommended structure for presenting the data obtained for this compound against a standard antioxidant control, such as Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT).

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition by this compound% Inhibition by Standard (e.g., Ascorbic Acid)
10
25
50
100
250
IC50 (µg/mL) Calculate from data Calculate from data

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition by this compound% Inhibition by Standard (e.g., Trolox)
10
25
50
100
250
IC50 (µg/mL) Calculate from data Calculate from data

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance (593 nm) of this compoundAbsorbance (593 nm) of Standard (e.g., FeSO4)
10
25
50
100
250
FRAP Value (µM Fe(II)/µg) Calculate from standard curve N/A

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade.[1][2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[1]

Materials:

  • This compound sample solution (in methanol or DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)[1]

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and the standard antioxidant in methanol.

  • From the stock solutions, prepare a series of dilutions to achieve the desired final concentrations.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Prepare a blank well containing 100 µL of methanol and 100 µL of the sample solvent.

  • Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]

  • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[5] In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.[6]

Materials:

  • This compound sample solution

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water)[5]

  • Potassium persulfate solution (2.45 mM in water)[5]

  • Standard antioxidant (e.g., Trolox)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Prepare various concentrations of this compound and the standard in the appropriate solvent.

  • In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.[6]

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value from the concentration-inhibition curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[8][9]

Materials:

  • This compound sample solution

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.[10]

  • Standard (FeSO₄·7H₂O) solution for calibration curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP working solution and pre-warm it to 37°C.[10]

  • Prepare different concentrations of this compound and a series of FeSO₄ standards (e.g., 100-1000 µM).

  • Add 20 µL of the sample or standard to a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.[10]

  • Measure the absorbance at 593 nm.[8]

  • Create a standard curve using the absorbance values of the FeSO₄ standards.

  • Calculate the FRAP value of this compound from the standard curve and express the results as µM of Fe(II) equivalents per microgram of the compound.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general mechanism of antioxidant action and the workflows for the described assays.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH, ROO•) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized Species ROS->Neutralized becomes Damage Oxidative Damage Cell->Damage leads to This compound This compound (Antioxidant) This compound->ROS donates electron/H atom

Caption: General mechanism of antioxidant action against reactive oxygen species.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound and Standard Dilutions C Mix Sample/Standard with DPPH in 96-well plate A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in Dark (30 min, Room Temp) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS Radical Cation (ABTS•+) (12-16h incubation) B Dilute ABTS•+ to Absorbance ~0.7 A->B D Mix Sample/Standard with diluted ABTS•+ in 96-well plate B->D C Prepare this compound and Standard Dilutions C->D E Incubate (6 min, Room Temp) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) C Pre-warm FRAP Reagent to 37°C A->C B Prepare this compound Dilutions and FeSO₄ Standards D Mix Sample/Standard with FRAP Reagent in 96-well plate B->D C->D E Incubate (30 min, 37°C) D->E F Measure Absorbance at 593 nm E->F G Calculate FRAP Value from Standard Curve F->G

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Daturabietatriene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daturabietatriene is a tricyclic diterpene that has been isolated from plants of the Datura genus, which are known for their medicinal properties.[1] Extracts from Datura species have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[2][3][4] These findings suggest that compounds isolated from these plants, such as this compound, could be potential sources for the development of new antimicrobial agents.

These application notes provide detailed protocols for evaluating the in-vitro antimicrobial activity of this compound. The primary methods covered are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion method for assessing the zone of inhibition.

Data Presentation

Quantitative antimicrobial activity data for this compound should be systematically recorded to allow for clear interpretation and comparison. The following table provides a template for summarizing experimental results.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismStrain IDMethodResult (MIC in µg/mL or Zone of Inhibition in mm)Positive ControlPositive Control Result
Staphylococcus aureusATCC 29213Broth MicrodilutionVancomycin
Escherichia coliATCC 25922Broth MicrodilutionCiprofloxacin
Pseudomonas aeruginosaATCC 27853Broth MicrodilutionGentamicin
Candida albicansATCC 90028Broth MicrodilutionAmphotericin B
Aspergillus nigerATCC 16404Broth MicrodilutionAmphotericin B
Staphylococcus aureusATCC 25923Disk DiffusionVancomycin (30 µg)
Escherichia coliATCC 25922Disk DiffusionCiprofloxacin (5 µg)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol details the procedure for determining the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used for the stock solution). Also, include a sterility control (broth only).

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of this compound in 96-well plate start->prep_compound inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 24-48h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end_point End read_mic->end_point

Broth Microdilution Workflow for MIC Determination.

Protocol 2: Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[1][4]

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Test microorganisms

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile swabs

  • 0.5 McFarland standard

  • Positive control antibiotic disks

  • Negative control disks (impregnated with the solvent)

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes to a uniform depth.

  • Inoculum Preparation and Inoculation:

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the previous protocol.

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plates.

    • Place positive and negative control disks on the same plate for comparison. Ensure the disks are placed sufficiently far apart to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.

Disk_Diffusion_Workflow start Start prep_plate Prepare Inoculated Agar Plate with Microbial Lawn start->prep_plate apply_disks Apply this compound and Control Disks to Agar Surface prep_plate->apply_disks incubate Incubate Plate (e.g., 24-48h) apply_disks->incubate measure_zone Measure Diameter of the Zone of Inhibition incubate->measure_zone end_point End measure_zone->end_point

Disk Diffusion Workflow for Antimicrobial Susceptibility.

Potential Mechanisms of Antimicrobial Action

While the specific mechanism of action for this compound is yet to be fully elucidated, many antimicrobial compounds derived from natural sources act on various cellular targets. Researchers investigating this compound may consider exploring the following common antimicrobial mechanisms.

Antimicrobial_Mechanisms cluster_targets Potential Cellular Targets compound This compound cell_wall Inhibition of Cell Wall Synthesis compound->cell_wall protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis nucleic_acid Disruption of Nucleic Acid Synthesis compound->nucleic_acid cell_membrane Disruption of Cell Membrane Integrity compound->cell_membrane

Potential Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Daturabietatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of Daturabietatriene, a diterpene natural product. The protocols outlined below are based on established in vitro assays designed to investigate key mechanisms in the inflammatory cascade. The information is tailored for researchers in drug discovery and development, providing detailed methodologies and data presentation formats.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a member of the abietane diterpene family, a class of natural products known for a wide range of biological activities. A closely related analogue, daturaolone, has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. Specifically, daturaolone has been shown to inhibit the production of nitric oxide (NO) and the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes. Molecular docking studies have further suggested that daturaolone interacts with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid pathway that produce pro-inflammatory prostaglandins and leukotrienes. These findings provide a strong rationale for investigating the anti-inflammatory effects of this compound using a panel of targeted in vitro assays.

Data Summary: Anti-inflammatory Activity of this compound Analogue

The following table summarizes the reported in vitro anti-inflammatory activity of daturaolone, a close structural analogue of this compound. This data can serve as a benchmark for evaluating the potency of this compound.

Assay TargetCell LineTest CompoundIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Nitric Oxide (NO) ProductionMurine MacrophagesDaturaolone4.51 ± 0.92[1]Curcumin2.94 ± 0.74[1]
NF-κB Activation-Daturaolone1.2 ± 0.8[1]TPCK-

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay quantifies the production of nitric oxide (NO) by macrophages, a key event in the inflammatory response. Macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The concentration of nitrite (NO₂⁻), a stable oxidation product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[2][3]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[2][3]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[3]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The assay typically uses a purified recombinant COX-2 enzyme and measures the production of prostaglandin G2 (PGG2), which is then detected using a colorimetric or fluorometric method.

Materials:

  • COX-2 (human recombinant) Inhibitor Screening Kit (e.g., from Cayman Chemical or Assay Genie)

  • This compound (dissolved in a suitable solvent like DMSO or ethanol)

  • Arachidonic Acid (substrate)

  • Heme

  • Reaction Buffer

  • Positive Control Inhibitor (e.g., Celecoxib)

  • 96-well plate (as specified by the kit)

  • Microplate reader (fluorometric or colorimetric, depending on the kit)

Protocol (based on a generic fluorometric kit):

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves diluting buffers, the enzyme, and the substrate.

  • Assay Setup:

    • Add Reaction Buffer, Heme, and COX-2 enzyme to the wells of a 96-well plate.[4]

    • Add the test compound (this compound) at various concentrations to the inhibitor wells.

    • Add the vehicle to the "100% Initial Activity" wells and a known inhibitor to the "Inhibitor Control" wells.[5]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[4]

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[5]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the "100% Initial Activity" control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the 5-LOX enzyme. 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are potent pro-inflammatory mediators, particularly involved in asthma and allergic reactions. The assay measures the production of a fluorescent or colored product resulting from the 5-LOX-mediated oxidation of a substrate.

Materials:

  • 5-Lipoxygenase Inhibitor Screening Kit (e.g., from BioVision or Abcam)

  • This compound (dissolved in a suitable solvent)

  • 5-LOX Enzyme

  • LOX Substrate (e.g., arachidonic acid or linoleic acid)

  • LOX Assay Buffer

  • Positive Control Inhibitor (e.g., Zileuton)

  • 96-well white or clear plate with a flat bottom

  • Microplate reader (fluorometric or spectrophotometric)

Protocol (based on a generic fluorometric kit):

  • Reagent Preparation: Prepare all reagents according to the kit's manual.

  • Assay Setup:

    • Add LOX Assay Buffer and the test compound (this compound) at various concentrations to the wells of a 96-well plate.

    • Include a "Solvent Control" and an "Inhibitor Control" (Zileuton).

    • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

    • Add the reaction mix to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add the LOX substrate to each well to start the reaction.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 500/536 nm) kinetically for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic plot. The percentage of inhibition is calculated by comparing the rate of the sample wells to the rate of the "Solvent Control" well. The IC₅₀ value is determined from a dose-response curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Expression Assay

Principle: This assay measures the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by immune cells in response to an inflammatory stimulus. The quantification of these cytokines is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in cytokine levels in the presence of the test compound indicates an anti-inflammatory effect.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Mouse TNF-α and IL-6 ELISA Kits

  • 24-well or 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.

    • This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the supernatants using a standard curve generated with recombinant cytokines. The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.

Visualizing the Inflammatory Pathways

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by the assays described above.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway in inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePL Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Release COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Leukotrienes Leukotrienes LOX5->Leukotrienes Synthesis G cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis SeedCells Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with This compound SeedCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant AddGriess Add Griess Reagent CollectSupernatant->AddGriess Incubate Incubate at RT AddGriess->Incubate ReadAbsorbance Read Absorbance at 540 nm Incubate->ReadAbsorbance StandardCurve Generate Nitrite Standard Curve ReadAbsorbance->StandardCurve Calculate Calculate % Inhibition of NO Production StandardCurve->Calculate

References

Application Notes and Protocols for Natural Product Library Screening: A Case Study on Withametelin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Daturabietatriene" did not yield any results for a compound with this name in the scientific literature. It is presumed that this may be a misnomer or a yet-to-be-discovered compound. Therefore, these application notes will focus on Withametelin , a well-characterized bioactive withanolide isolated from Datura innoxia, to illustrate the principles and protocols of natural product library screening for anticancer drug discovery.

Introduction

Natural product libraries are a rich source of chemical diversity for high-throughput screening (HTS) and drug discovery. Withanolides, a group of naturally occurring C28-steroidal lactones, have garnered significant interest for their diverse pharmacological activities, including anticancer properties. Withametelin, isolated from Datura innoxia, has demonstrated potent cytotoxic effects against various cancer cell lines, making it an excellent candidate for illustrating screening protocols.[1][2]

These application notes provide detailed protocols for assessing the cytotoxic and pro-apoptotic activity of Withametelin, along with data presentation guidelines and a discussion of its mechanism of action.

Data Presentation: Bioactivity of Withametelin

Quantitative data from cytotoxicity and other relevant assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for cytotoxicity.

Table 1: Cytotoxicity of Withametelin against Human Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma0.719 ± 0.12[3]
DU145Prostate Carcinoma7.67 ± 0.54[1][2][4]
PC3Prostate Carcinoma7.85 ± 0.52
HuH7.0Hepatocellular Carcinoma>10
LymphocytesNormal33.55 ± 1.31[1][2][4]

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of screening results. Below are key protocols for evaluating the anticancer activity of a natural product like Withametelin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., HCT-116, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Withametelin stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Withametelin in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

  • PBS

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Withametelin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3 or -7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the caspase activity.[5]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Withametelin as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of Withametelin incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 value read->analyze

Caption: Workflow for determining the IC50 of Withametelin using the MTT assay.

Proposed Signaling Pathway for Withametelin-Induced Apoptosis

Withametelin has been shown to induce mitochondria-mediated apoptosis and inhibit the TGF-β signaling pathway, which is often implicated in cancer progression.[1][3]

G cluster_0 Withametelin Action cluster_1 TGF-β Pathway cluster_2 Mitochondrial Apoptosis Pathway withametelin Withametelin smad p-SMAD2/3 withametelin->smad Inhibits phosphorylation bax Bax withametelin->bax Upregulates bcl2 Bcl-2 withametelin->bcl2 Downregulates tgfb TGF-β tgfbr TGF-β Receptor tgfb->tgfbr tgfbr->smad mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas37 Caspase-3/7 cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed mechanism of Withametelin-induced apoptosis via inhibition of the TGF-β pathway and modulation of Bcl-2 family proteins.

References

Application Note: Quantitative Analysis of Daturabietatriene in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction and quantitative analysis of Daturabietatriene from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a tricyclic diterpene first isolated from Datura metel, is a lipophilic compound of interest for its potential bioactive properties.[1] The methodologies outlined herein offer a robust framework for the accurate identification and quantification of this compound in complex plant extracts, supporting research in phytochemistry, pharmacology, and natural product-based drug discovery.

Introduction

Datura, a genus within the Solanaceae family, is renowned for its diverse array of secondary metabolites, including toxic tropane alkaloids.[2][3] Beyond these well-studied compounds, Datura species also synthesize a variety of other phytochemicals, such as the tricyclic diterpene, this compound.[1] The lipophilic nature of this compound makes it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[4][5] This document presents a comprehensive protocol for the GC-MS analysis of this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Extraction of this compound

The following protocol describes a liquid-solid extraction procedure suitable for isolating this compound from plant material, such as the stem bark of Datura metel.

Materials:

  • Plant material (e.g., dried and powdered stem bark)

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper

  • Glass column for chromatography

  • Silica gel (for column chromatography)

Procedure:

  • Maceration: Weigh 10 g of dried, powdered plant material and place it in a flask. Add 100 mL of n-hexane and allow it to macerate for 48 hours at room temperature with occasional shaking.[6]

  • Filtration and Concentration: Filter the extract through filter paper to remove solid plant material. Concentrate the filtrate using a rotary evaporator at 40°C until the solvent is fully evaporated.

  • Fractionation (Optional): For cleaner samples, the crude extract can be further purified using column chromatography.

    • Prepare a silica gel column using n-hexane as the mobile phase.

    • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate to separate compounds based on polarity. Collect fractions and analyze by TLC or GC-MS to identify the fraction containing this compound.

  • Sample Preparation for GC-MS: Dissolve the dried extract or the purified fraction in a known volume of n-hexane (e.g., 1 mL) for GC-MS analysis. If necessary, filter the solution through a 0.45 µm syringe filter.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or semi-polar column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Note: These parameters should be optimized for the specific instrument and column being used.

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of the analyte in the sample to the calibration curve.

Table 1: Hypothetical Quantitative Data for this compound in Datura metel Extracts

Plant PartExtraction SolventThis compound Concentration (µg/g of dry weight)
Stem Barkn-Hexane15.2 ± 1.8
Leavesn-Hexane5.8 ± 0.7
Rootsn-Hexane2.1 ± 0.3
Stem BarkChloroform12.5 ± 1.5
Stem BarkMethanol3.4 ± 0.4

Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes only.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound in plant extracts.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material Collection (e.g., Datura metel stem bark) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., n-Hexane) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Fractionation (Optional) (Column Chromatography) concentration->fractionation final_sample Final Sample for Analysis concentration->final_sample fractionation->final_sample gcms_injection GC-MS Injection final_sample->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition identification Compound Identification (Mass Spectra Library) data_acquisition->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting quantification->reporting

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the quantitative analysis of this compound in plant extracts using GC-MS. This methodology is essential for researchers in natural product chemistry and drug development who are interested in exploring the phytochemical composition and potential therapeutic applications of compounds from the Datura genus and other medicinal plants. The accurate quantification of this compound can aid in the standardization of herbal extracts and the investigation of its pharmacological activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Daturabietatriene Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Daturabietatriene from plant extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

A1: this compound is a labdane-type diterpene found in various plant species, including those of the Datura genus. Diterpenes are a class of secondary metabolites with a wide range of biological activities, making them of significant interest for drug discovery and development. Optimizing the extraction yield of this compound is crucial for the economic feasibility and efficiency of research, ensuring a sufficient and consistent supply of the compound for further studies.

Q2: Which plant parts are the best sources for this compound extraction?

A2: The concentration of secondary metabolites can vary significantly between different plant organs. For Datura species, leaves, seeds, and flowers have been analyzed for various compounds. While specific data for this compound is limited, studies on other metabolites in Datura suggest that leaves and seeds are generally rich sources of phytochemicals. It is recommended to perform preliminary analysis on different plant parts to identify the optimal source for this compound.

Q3: What are the most common methods for extracting this compound?

A3: Common methods for extracting diterpenes like this compound include:

  • Soxhlet Extraction: A classical and often exhaustive method.

  • Maceration: A simple soaking method, suitable for thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent, offering high selectivity and leaving no solvent residue.

Q4: How can I identify and quantify this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for the quantification of specific diterpenoids.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification and quantification of volatile and semi-volatile terpenes.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield of this compound Improper Plant Material Preparation: Insufficient drying, incorrect grinding, or use of old/improperly stored plant material.- Ensure plant material is thoroughly dried to a constant weight to prevent enzymatic degradation. - Grind the material to a fine, uniform powder to increase the surface area for solvent penetration. - Use freshly harvested and properly identified plant material. Store in a cool, dry, and dark place.
Inappropriate Solvent Selection: The solvent may have the wrong polarity to effectively dissolve this compound.- this compound is a relatively non-polar compound. Start with non-polar to moderately polar solvents such as hexane, ethyl acetate, or methanol. - Methanol has been shown to be an effective solvent for extracting a broad range of phytochemicals from Datura species.[3][4] - Conduct small-scale pilot extractions with a range of solvents to determine the optimal one for your specific plant material.
Suboptimal Extraction Parameters: Incorrect temperature, extraction time, or solvent-to-solid ratio.- Temperature: Higher temperatures can increase solubility but may also lead to degradation of thermolabile compounds. For diterpenes, a moderate temperature range (e.g., 40-60°C) is often a good starting point.[5][6] - Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and dissolve the target compound. This will vary depending on the method used (e.g., hours for Soxhlet, minutes for UAE/MAE). - Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency by increasing the concentration gradient.[7] Experiment with ratios from 10:1 to 30:1 (mL of solvent: g of plant material).
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities.- Employ a multi-step extraction process using solvents of varying polarities (fractionation). - Use a more selective extraction method like Supercritical Fluid Extraction (SFE). - Perform post-extraction clean-up steps such as liquid-liquid partitioning or column chromatography.
Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, presence of light, or extreme pH).- Avoid prolonged exposure to high temperatures.[8] For temperature-sensitive compounds, consider non-thermal methods like maceration or ultrasound-assisted extraction at controlled temperatures. - Protect the extraction setup from direct light. - Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can cause degradation of some phytochemicals.
Inconsistent Yields Between Batches Variability in Plant Material: Differences in plant age, growing conditions, or harvest time can affect the concentration of secondary metabolites.- Standardize the collection of plant material (e.g., same growth stage, time of day for harvesting). - Ensure consistent drying and grinding procedures for all batches.
Inconsistent Extraction Procedure: Variations in extraction parameters between batches.- Maintain strict control over all extraction parameters (temperature, time, solvent-to-solid ratio, agitation speed). - Calibrate all equipment regularly.

Data Presentation: Illustrative Extraction Yields

Disclaimer: The following tables present illustrative data based on general trends observed for the extraction of diterpenes and other phytochemicals from plant sources. Specific quantitative data for this compound is limited in the current literature. These tables should be used as a guide for experimental design rather than as a source of absolute yield values.

Table 1: Effect of Extraction Solvent on Phytochemical Yield from Datura Species (Illustrative)

SolventTotal Phenol Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Illustrative this compound Yield (%)
HexaneLowLowModerate-High
ChloroformLow-ModerateLow-ModerateModerate-High
Ethyl AcetateModerateModerateHigh
AcetoneModerate-HighModerate-HighModerate
MethanolHighHighModerate-High
WaterVery HighLowLow

Based on general findings for phytochemical extraction from Datura species.[1][4][9]

Table 2: Influence of Extraction Method and Temperature on Diterpene Yield (Illustrative)

Extraction MethodTemperature (°C)Extraction TimeIllustrative this compound Yield (%)
Maceration2572 hoursLow-Moderate
Soxhlet65 (Methanol)8 hoursHigh
Ultrasound-Assisted4030 minutesModerate-High
Microwave-Assisted6015 minutesHigh
Supercritical Fluid502 hoursVery High

This table illustrates general trends. Optimal conditions need to be determined experimentally.

Experimental Protocols

Protocol 1: Soxhlet Extraction
  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Datura sp.) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 20 g of the powdered plant material and place it in a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • Concentration: After extraction, cool the apparatus. Remove the solvent from the round-bottom flask using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Purification and Analysis: The crude extract can be further purified using techniques like column chromatography. The concentration of this compound can be determined by HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material into a flask.

    • Add 200 mL of methanol (solvent-to-solid ratio of 20:1).

    • Place the flask in an ultrasonic bath.

    • Sonication for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification and Analysis: Proceed with purification and analysis as described in Protocol 1.

Visualizations

General Diterpenoid Biosynthesis Pathway

Diterpenoid_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Diterpene_Synthases Diterpene Synthases GGPP->Diterpene_Synthases Cyclization Labdane_Diterpenes Labdane-type Diterpenes (e.g., this compound) Diterpene_Synthases->Labdane_Diterpenes P450s Cytochrome P450s Labdane_Diterpenes->P450s Oxidation Modified_Diterpenes Modified Diterpenes P450s->Modified_Diterpenes Extraction_Workflow Plant_Material Plant Material (e.g., Datura sp.) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Soxhlet, UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, GC-MS) Pure_Compound->Analysis Data Quantitative Data Analysis->Data Troubleshooting_Logic Start Low this compound Yield Check_Material Check Plant Material (Freshness, Drying, Grinding) Start->Check_Material Material_OK Material OK? Check_Material->Material_OK Improve_Material Improve Material Preparation Material_OK->Improve_Material No Check_Solvent Check Extraction Solvent (Polarity) Material_OK->Check_Solvent Yes Improve_Material->Check_Material Solvent_OK Solvent Optimal? Check_Solvent->Solvent_OK Optimize_Solvent Optimize Solvent Selection Solvent_OK->Optimize_Solvent No Check_Parameters Check Extraction Parameters (Temp, Time, Ratio) Solvent_OK->Check_Parameters Yes Optimize_Solvent->Check_Solvent Parameters_OK Parameters Optimal? Check_Parameters->Parameters_OK Optimize_Parameters Optimize Extraction Parameters Parameters_OK->Optimize_Parameters No End Yield Improved Parameters_OK->End Yes Optimize_Parameters->Check_Parameters

References

Daturabietatriene stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability issues of daturabietatriene in various solvents. As specific stability data for this compound is not extensively available in public literature, this guide focuses on the general principles and experimental approaches for assessing the stability of diterpenoids. The troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in designing and interpreting their stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solvent?

A1: The stability of diterpenoids like this compound can be influenced by several factors. The most critical and common factors include heat, light, oxidation, and hydrolysis.[1] The chemical structure of this compound, the choice of solvent, pH, and the presence of other reactive species will also play a significant role. For instance, an increase of 10°C in temperature can exponentially increase the degradation rate of a susceptible compound.[1]

Q2: How can I determine the stability of this compound in a new solvent?

A2: To determine the stability in a new solvent, a systematic stability study is required. This typically involves dissolving the compound in the solvent of interest and monitoring its concentration over time under controlled conditions (e.g., temperature, light exposure). Analytical techniques like High-Performance Liquid Chromatography (HPLC) are frequently used to separate and quantify the parent compound and any degradation products.[2]

Q3: What are "forced degradation" studies and why are they important?

A3: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions such as high temperatures, extreme pH (acidic and basic hydrolysis), strong oxidizing agents, and intense light exposure.[3] These studies are crucial in early drug development to rapidly identify potential degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[3][4]

Q4: What is a "stability-indicating method"?

A4: A stability-indicating analytical method is a validated quantitative method that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. HPLC is a commonly used technique for developing such methods due to its high sensitivity and resolving power.[5]

Q5: How should I store my this compound stock solutions to ensure stability?

A5: While specific guidelines for this compound are unavailable, general best practices for diterpenoids suggest storing stock solutions in a cool, dark place. To prevent degradation, it is advisable to keep samples and solvents chilled and minimize exposure to light and moisture.[6] For long-term storage, freezing the solutions is often recommended. It is also good practice to prepare fresh solutions for sensitive experiments.

Troubleshooting Guide

Q: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?

A: A rapid decrease in concentration suggests instability under your current storage or experimental conditions. Consider the following potential causes and solutions:

  • Solvent Reactivity: The solvent itself may be reacting with this compound.

    • Troubleshooting Step: Test the stability of this compound in a panel of solvents with varying polarities and protic/aprotic properties.

  • Temperature Sensitivity: Diterpenoids can be thermolabile.[7][8]

    • Troubleshooting Step: Store your solution at a lower temperature (e.g., 4°C or -20°C) and protect it from temperature fluctuations.

  • Photosensitivity: Exposure to light, especially UV light, can induce degradation.

    • Troubleshooting Step: Store your solutions in amber vials or wrap the container with aluminum foil to protect it from light.

  • Oxidation: The compound may be susceptible to oxidation, which can be accelerated by the presence of oxygen.

    • Troubleshooting Step: Consider degassing the solvent before use or preparing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q: My HPLC chromatogram shows multiple new peaks appearing over time. How do I identify them?

A: The appearance of new peaks likely indicates the formation of degradation products.

  • Troubleshooting Step 1: Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify the degradation products.[4]

  • Troubleshooting Step 2: Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weights of the degradation products, which is a critical step in their structural elucidation.

  • Troubleshooting Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated, NMR spectroscopy can be used to determine its complete chemical structure.

Q: I am having trouble achieving good separation between this compound and its degradation products in my HPLC method.

A: Achieving good chromatographic resolution is key to an effective stability-indicating method.

  • Troubleshooting Step 1: Optimize Mobile Phase: Experiment with different mobile phase compositions, including varying the ratio of organic solvent to water and trying different organic modifiers (e.g., acetonitrile vs. methanol).

  • Troubleshooting Step 2: Adjust pH: If the degradation products have ionizable groups, adjusting the pH of the mobile phase can significantly alter their retention times and improve separation.

  • Troubleshooting Step 3: Change Stationary Phase: If optimizing the mobile phase is insufficient, try a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

  • Troubleshooting Step 4: Gradient Elution: If you are using an isocratic method, switching to a gradient elution (where the mobile phase composition changes over the course of the run) can often improve the separation of complex mixtures.

Experimental Protocols

Protocol: Preliminary Solvent Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in a selection of common laboratory solvents.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane)

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a suitable solvent in which it is known to be highly soluble and stable (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • For each solvent to be tested, dilute the stock solution to a final concentration of approximately 50 µg/mL.

  • Prepare triplicate samples for each solvent and condition.

  • Prepare a control sample in the stock solution solvent.

4. Storage Conditions:

  • Store one set of samples at room temperature (e.g., 25°C) with exposure to ambient light.

  • Store a second set of samples at room temperature in the dark (e.g., wrapped in foil).

  • Store a third set at a refrigerated temperature (e.g., 4°C) in the dark.

5. HPLC Analysis:

  • Analyze the samples by HPLC at initial time point (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week).

  • Use a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good resolution for the this compound peak. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks at different wavelengths.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

  • Plot the percentage remaining versus time for each solvent and storage condition.

  • Calculate the degradation rate and half-life in each solvent where significant degradation is observed.

Data Presentation

The quantitative results from a stability study can be effectively summarized in tables for easy comparison.

Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)

Solvent% Remaining (24 hours)% Remaining (1 week)Half-life (days)Appearance of Degradation Products
Acetonitrile99.5 ± 0.398.1 ± 0.5> 100None observed
Methanol95.2 ± 0.685.4 ± 1.1~25Minor peaks at RRT 0.8 & 1.2
Ethanol97.1 ± 0.490.3 ± 0.9~40Minor peak at RRT 0.8
DMSO99.8 ± 0.299.1 ± 0.3> 100None observed
Dichloromethane88.3 ± 1.565.7 ± 2.3~10Major peak at RRT 0.9

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Effect of Temperature and Light on this compound Stability in Methanol

Condition% Remaining (1 week)Half-life (days)
25°C, Light75.6 ± 1.8~15
25°C, Dark85.4 ± 1.1~25
4°C, Dark98.9 ± 0.4> 100
40°C, Dark60.1 ± 2.5~8

Data are for illustrative purposes only.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution (1 mg/mL) Dilute Dilute Stock into Test Solvents (50 ug/mL) Stock->Dilute Conditions Store Samples under Varied Conditions (Temp, Light) Dilute->Conditions HPLC HPLC-PDA Analysis at Timed Intervals Conditions->HPLC T=0, 2, 4, 8... hrs LCMS LC-MS for Identification of Degradants HPLC->LCMS If degradants observed Quantify Quantify Peak Area (% Remaining) HPLC->Quantify Kinetics Determine Degradation Rate and Half-life Quantify->Kinetics

Caption: Workflow for assessing the stability of this compound in different solvents.

Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_further Further Degradation This compound This compound (Parent Compound) Oxidation Oxidation Product (e.g., Epoxide, Hydroxide) This compound->Oxidation [O2, light, metal ions] Hydrolysis Hydrolysis Product (if ester present) This compound->Hydrolysis [H2O, acid/base] Isomerization Isomerization Product (e.g., double bond shift) This compound->Isomerization [Heat, pH] Further_Deg Secondary Degradation Products Oxidation->Further_Deg Hydrolysis->Further_Deg

Caption: Hypothetical degradation pathways for a diterpenoid like this compound.

References

Overcoming low solubility of Daturabietatriene in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daturabietatriene, focusing on overcoming its low solubility in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is an abietane-type diterpenoid, a class of natural compounds known for their diverse biological activities, including potential anti-cancer properties. Structurally, it is a hydrophobic molecule, making it poorly soluble in aqueous solutions commonly used in biological assays. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the best solvent to dissolve this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound to create a high-concentration stock solution.[1][2][3][4][5][6] It is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity and other off-target effects. A final concentration of less than 1% is generally recommended, with 0.1% to 0.5% being ideal for most cell lines to minimize any impact on cell viability and function.[1][2][3][7][8] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.

Q4: My this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous solution. Instead, perform serial dilutions, first into a smaller volume of the aqueous solution while vortexing, and then bring it to the final volume.[3]

  • Pre-warming the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Use of Solubilizing Agents: Consider using co-solvents or solubilizing agents in your final assay medium. See the detailed protocols below for using cyclodextrins or Pluronic® F-127.

Q5: Are there alternatives to DMSO for solubilizing this compound?

Yes, other organic solvents like ethanol can be used to prepare stock solutions. However, the tolerance of cell lines to ethanol is generally lower than for DMSO.[9] For certain applications, solubilizing agents like cyclodextrins and non-ionic surfactants such as Pluronic® F-127 can be used to improve aqueous solubility without relying solely on organic solvents.[10][11][12][13][14][15][16][17][18][19]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon dilution. Low aqueous solubility of this compound.1. Perform a stepwise dilution of the DMSO stock solution. 2. Ensure the final DMSO concentration is at the highest tolerable limit for your assay. 3. Consider using a solubilizing agent like cyclodextrin or Pluronic® F-127.
Inconsistent results between experiments. - Inaccurate initial concentration due to incomplete dissolution. - Precipitation of the compound during the experiment.1. Visually inspect your stock solution and final dilutions for any signs of precipitation before each use. 2. Prepare fresh dilutions for each experiment. 3. Use a consistent protocol for solution preparation.
High background signal or cell death in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.1. Determine the maximum tolerable DMSO concentration for your specific cell line with a dose-response experiment.[1][7] 2. Aim for a final DMSO concentration of ≤ 0.5%.[3]
Low or no observable biological activity. - The compound is not in solution at the target concentration. - The compound has degraded.1. Confirm the solubility of this compound in your assay conditions. 2. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Solubilization: Vortex the solution vigorously for several minutes. If necessary, sonicate in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[15][16][17][18][19]

  • Choosing a Cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[15][17]

  • Complex Formation:

    • Prepare a stock solution of the chosen cyclodextrin in sterile water (e.g., 10-20% w/v).

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO).

    • Slowly add the this compound stock solution to the cyclodextrin solution while vortexing. The molar ratio of this compound to cyclodextrin may need to be optimized (commonly ranging from 1:1 to 1:10).

    • Stir the mixture at room temperature for several hours or overnight to allow for complex formation.

  • Application: The resulting aqueous solution of the this compound-cyclodextrin complex can then be further diluted in your assay buffer or cell culture medium.

Protocol 3: Using Pluronic® F-127 as a Solubilizing Agent

Pluronic® F-127 is a non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds, aiding their dispersion in aqueous media.[10][11][12][13][14]

  • Prepare a 20% (w/v) Pluronic® F-127 Stock Solution: Dissolve 2 g of Pluronic® F-127 in 10 mL of DMSO. This may require gentle heating (up to 50°C) and vortexing.[13]

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO.

  • Co-solution Preparation: Mix the this compound stock solution with the 20% Pluronic® F-127 stock solution.

  • Dilution in Assay Medium: Dilute the co-solution in your final assay buffer or cell culture medium. The final concentration of Pluronic® F-127 should be kept low (typically below 0.1%) to avoid cellular toxicity.[12]

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell ToleranceFinal DMSO ConcentrationNotes
High≤ 1.0%May be acceptable for short-term assays, but always verify with your specific cell line.[1]
Medium0.5%A common upper limit for many cell lines with minimal toxicity.[3]
Ideal/Sensitive≤ 0.1%Recommended for long-term assays or with sensitive cell lines to minimize off-target effects.[2][7]

Visualizations

Signaling Pathways

This compound, as an abietane diterpenoid, may exert its biological effects, such as anti-cancer activity, by modulating key cellular signaling pathways. The PI3K/Akt and MAPK pathways are frequently implicated in the mechanism of action of similar compounds, often leading to the induction of apoptosis (programmed cell death).[20][21][22][23][24][25][26][27][28][29][30][31][32][33]

Daturabietatriene_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition? Ras Ras This compound->Ras inhibition? Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis promotion Proliferation Cell Proliferation mTOR->Proliferation inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis inhibition ERK->Proliferation promotion

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

Solubility_Workflow cluster_prep Solution Preparation cluster_assay Assay Preparation start This compound (powder) dissolve_dmso Dissolve in DMSO (10-50 mM stock) start->dissolve_dmso dilute Dilute in Assay Medium dissolve_dmso->dilute check_precipitate Check for Precipitation dilute->check_precipitate assay Perform Assay check_precipitate->assay No troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Yes troubleshoot->dilute Apply solubilization technique

Caption: Workflow for preparing this compound for assays.

References

Daturabietatriene Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daturabietatriene. The information is designed to address common challenges encountered during the extraction, purification, and handling of this tricyclic diterpene.

Troubleshooting Guide

Researchers may face several hurdles in obtaining high-purity this compound. This guide outlines potential problems, their causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction from plant material.- Ensure the plant material (stem bark of Datura metel) is properly dried and finely powdered to maximize surface area for solvent penetration. - Consider using a Soxhlet apparatus for continuous extraction to improve efficiency. - Optimize the solvent system. While initial extractions may use less polar solvents like n-hexane, a subsequent extraction with a slightly more polar solvent like ethyl acetate or a mixture could improve yield.
Co-elution of Impurities during Chromatography Structurally similar compounds, such as other diterpenes or sterols (e.g., β-sitosterol), are often present in the crude extract and may have similar retention times on non-polar stationary phases.- Employ a multi-step chromatographic approach. Start with silica gel column chromatography and consider using a gradient elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a solvent like ethyl acetate. - For fine purification, utilize reverse-phase chromatography (e.g., C18 column) with a suitable solvent system such as methanol/water or acetonitrile/water. - Preparative Thin-Layer Chromatography (TLC) can be an effective final polishing step for removing trace impurities.
Difficulty in Crystallization The presence of minor impurities can inhibit crystal formation. The chosen solvent system may not be optimal for inducing crystallization.- Ensure the purified this compound is of the highest possible purity before attempting crystallization. - Experiment with a variety of solvent systems for recrystallization. A common technique is to dissolve the compound in a good solvent (e.g., acetone, methanol) and then slowly add a poor solvent (e.g., water, hexane) until turbidity appears, followed by slow cooling. - Seeding with a previously obtained crystal of this compound can initiate crystallization.
Compound Degradation This compound, like many natural products, may be sensitive to heat, light, and pH changes. The hydroxyl groups may be susceptible to oxidation.- Conduct all purification steps at room temperature or below, if possible. - Use rotary evaporation under reduced pressure to remove solvents at lower temperatures. - Store the purified compound and extracts in amber vials, protected from light, and at low temperatures (e.g., -20°C). - Work in an inert atmosphere (e.g., under nitrogen or argon) if oxidation is suspected to be a significant issue.

Frequently Asked Questions (FAQs)

Q1: What is the initial step for isolating this compound?

The primary source of this compound is the stem bark of Datura metel[1]. The initial step involves the extraction of the dried and powdered plant material. A common approach is to perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds, followed by a more polar solvent such as ethyl acetate to extract the diterpenes.

Q2: What chromatographic techniques are most effective for purifying this compound?

A combination of chromatographic methods is typically required for the successful purification of this compound.

  • Silica Gel Column Chromatography: This is an essential first step for fractionating the crude extract. A gradient elution from a non-polar solvent system (e.g., n-hexane) to a more polar system (e.g., n-hexane:ethyl acetate mixtures) is effective for separating compounds based on polarity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC with a C18 column is a powerful technique. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used.

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography can be useful for removing smaller or larger molecular weight impurities.

Q3: Are there any known co-contaminants to be aware of during purification?

Yes, during the isolation of this compound from Datura metel, several other compounds may be co-extracted and require separation. These include:

  • β-sitosterol: A common plant sterol that is often co-extracted.

  • Atropine: A well-known tropane alkaloid found in Datura species.

  • Daturasterol: A steroidal constituent also isolated from Datura metel[1].

Careful selection of chromatographic conditions is crucial to separate this compound from these and other related compounds.

Q4: What is the expected purity of this compound after successful purification?

Experimental Protocols

1. Extraction of this compound from Datura metel Stem Bark

This protocol is a generalized procedure based on common practices for the extraction of diterpenes from plant material.

  • Preparation: Air-dry the stem bark of Datura metel and grind it into a fine powder.

  • Defatting: Macerate the powdered bark in n-hexane at room temperature for 24-48 hours to remove fats and waxes. Filter the mixture and discard the n-hexane extract. Repeat this step until the n-hexane extract is colorless.

  • Extraction: Air-dry the defatted plant material and then extract it with ethyl acetate at room temperature with constant agitation for 24-48 hours.

  • Concentration: Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethyl acetate extract.

2. Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) in n-hexane.

    • Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative RP-HPLC:

    • Further purify the enriched fractions using a preparative RP-HPLC system with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of methanol and water (e.g., 85:15 v/v).

    • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to this compound and concentrate the solvent under reduced pressure.

Visualizations

Experimental Workflow for this compound Purification

G start Dried & Powdered Datura metel Stem Bark defat Maceration with n-Hexane start->defat extract Extraction with Ethyl Acetate defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude Crude Ethyl Acetate Extract concentrate->crude silica Silica Gel Column Chromatography crude->silica fractions Enriched this compound Fractions silica->fractions hplc Preparative RP-HPLC (C18 Column) fractions->hplc pure Pure this compound (>95%) hplc->pure

Caption: A typical workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

While the direct molecular targets of this compound are not yet fully elucidated, based on the known anti-inflammatory properties of Datura species and related diterpenes, a plausible mechanism of action involves the inhibition of the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB Releases Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB->Gene Induces This compound This compound This compound->IKK Inhibits

Caption: Plausible anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

Troubleshooting Daturabietatriene quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Daturabietatriene in complex mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Question: Why am I observing a low or no signal for this compound in my sample?

Answer:

Several factors could contribute to a weak or absent signal for this compound. Consider the following troubleshooting steps:

  • Extraction Inefficiency: this compound, being a diterpene, is lipophilic. Ensure your extraction solvent is appropriate for this class of compounds. Solvents like hexane, dichloromethane, or ethyl acetate are often used. If using a less lipophilic solvent, consider switching to one with a higher affinity for diterpenes. Inefficient cell lysis can also be a factor; ensure your sample homogenization is thorough.

  • Sample Degradation: Diterpenes can be susceptible to degradation, especially at high temperatures or in the presence of strong acids or bases. Evaluate your sample preparation and storage conditions to minimize degradation.

  • Instrumental Issues (GC-MS/HPLC-MS/MS):

    • Injection Problems: Check for blockages in the syringe or injector port. Ensure the injection volume is adequate.

    • Ionization Efficiency: In mass spectrometry, the ionization efficiency of this compound may be low in the chosen mode (e.g., electrospray ionization - ESI). Consider optimizing the ion source parameters or trying an alternative ionization technique like atmospheric pressure chemical ionization (APCI).

    • Incorrect MS/MS Transitions: If using tandem mass spectrometry (MS/MS), verify that you are monitoring the correct precursor and product ions for this compound.

Question: My chromatogram shows co-eluting peaks that interfere with this compound quantification. How can I resolve this?

Answer:

Co-elution of interfering compounds is a common challenge in the analysis of complex mixtures like plant extracts. Here are some strategies to address this:

  • Chromatographic Optimization:

    • GC-MS: Adjust the temperature program of the gas chromatograph. A slower temperature ramp can improve the separation of closely eluting compounds. Consider using a different GC column with a different stationary phase polarity.

    • HPLC-MS/MS: Modify the mobile phase gradient. A shallower gradient can enhance resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase. Using a column with a different chemistry (e.g., C18 vs. phenyl-hexyl) can also provide different selectivity.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ an SPE cleanup step to remove interfering matrix components before analysis. Different SPE sorbents (e.g., normal-phase, reversed-phase, ion-exchange) can be tested to find the most effective one for your sample matrix.

    • Liquid-Liquid Extraction (LLE): A multi-step LLE with solvents of varying polarity can help to fractionate the extract and remove interferences.

  • High-Resolution Mass Spectrometry (HRMS): If available, using HRMS can help to distinguish this compound from co-eluting interferences based on their exact mass, even if they are not chromatographically separated.

Question: I am seeing unexpected fragments in the mass spectrum of what I believe is this compound. How can I interpret this?

Answer:

Interpreting mass spectra of diterpenes can be complex. Here's a logical approach to understanding unexpected fragments:

  • Confirm the Molecular Ion: First, ensure you have correctly identified the molecular ion ([M]+• for GC-MS or [M+H]+ for LC-MS). For this compound (C20H30O2), the expected monoisotopic mass is approximately 302.22 g/mol .

  • Consider Typical Abietane Fragmentation: Abietane diterpenes often exhibit characteristic fragmentation patterns. The fragmentation is largely dictated by the positions of double bonds and functional groups.[1]

    • Loss of Water: The presence of hydroxyl groups at positions 15 and 18 makes the loss of one or two water molecules (fragments at m/z [M-18] and [M-36]) highly probable.

    • Loss of Isopropyl Group: Cleavage of the isopropyl group from the C13 position is a common fragmentation pathway for many abietanes.

    • Retro-Diels-Alder (RDA) reactions: The aromatic C-ring can influence fragmentation pathways.

  • In-Source Fragmentation: In LC-MS, fragmentation can sometimes occur in the ion source, especially at higher source temperatures or voltages. This can lead to the observation of fragment ions even in a full-scan MS spectrum. Try reducing the source energy to see if the unexpected fragments diminish.

  • Presence of Isomers: Datura species contain a wide variety of secondary metabolites, including other diterpenes that may be isomeric with this compound. These isomers would have the same mass but may produce different fragmentation patterns.

  • Contamination: The unexpected fragments could be arising from a co-eluting contaminant. Review your chromatographic data to check for peak purity.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a tricyclic diterpene with the chemical structure 15, 18-dihydroxyabietatriene.[2] It has a molecular formula of C20H30O2 and a molecular weight of 302.5 g/mol .[1] It has been isolated from the steam bark of Datura metel.[2]

What are the primary analytical techniques for quantifying this compound?

The most common and effective techniques for the quantification of diterpenes like this compound in complex mixtures are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior. GC-MS provides excellent separation and structural information based on mass spectral fragmentation.[1]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for quantifying non-volatile compounds in complex matrices. It offers the advantage of not requiring derivatization and can provide high specificity through Multiple Reaction Monitoring (MRM).

What are some common challenges in quantifying this compound?

  • Matrix Effects: Complex sample matrices, such as those from plant extracts, can contain numerous other compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy of quantification.

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, making accurate quantification challenging. In such cases, researchers may need to isolate and purify the compound themselves or use a closely related compound as a reference standard, which introduces uncertainty.

  • Isomeric Interferences: The presence of other isomeric diterpenes in the sample can lead to co-elution and make it difficult to distinguish and accurately quantify this compound.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the analysis of abietane diterpenes in plant extracts. Note that these are representative values and the actual performance will depend on the specific instrumentation, method, and matrix.

Table 1: Typical Performance Characteristics for GC-MS Analysis of Abietane Diterpenes

ParameterTypical Value RangeNotes
Limit of Detection (LOD)0.1 - 10 ng/mLDependent on the specific compound and instrument sensitivity.
Limit of Quantification (LOQ)0.5 - 30 ng/mLTypically 3-5 times the LOD.
Linearity (r²)> 0.99Over a defined concentration range.
Recovery80 - 110%Varies with the extraction method and matrix complexity.
Precision (%RSD)< 15%For replicate measurements.

Table 2: Typical Performance Characteristics for HPLC-MS/MS Analysis of Abietane Diterpenes

ParameterTypical Value RangeNotes
Limit of Detection (LOD)0.01 - 5 ng/mLGenerally lower than GC-MS due to higher sensitivity.
Limit of Quantification (LOQ)0.05 - 15 ng/mLTypically 3-5 times the LOD.
Linearity (r²)> 0.995Over a defined concentration range.
Recovery85 - 115%Can be improved with optimized sample cleanup.
Precision (%RSD)< 10%For replicate measurements.

Experimental Protocols

Note: The following are general protocols for the analysis of abietane diterpenes and should be optimized for your specific application and instrumentation.

Protocol 1: General Procedure for GC-MS Analysis of this compound

  • Sample Extraction:

    • Homogenize 1 g of dried and powdered plant material.

    • Extract with 10 mL of hexane or dichloromethane using sonication for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane.

  • Derivatization (Optional but Recommended):

    • To an aliquot of the extract, add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Protocol 2: General Procedure for HPLC-MS/MS Analysis of this compound

  • Sample Extraction:

    • Follow the same extraction procedure as for GC-MS, but reconstitute the final dried extract in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transitions: These will need to be determined by infusing a standard of this compound or a closely related compound. A plausible precursor ion would be the [M+H]+ at m/z 303.2. Product ions would likely result from the loss of water and other neutral fragments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction homogenization->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution concentration->reconstitution gc_ms GC-MS Analysis reconstitution->gc_ms hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms chromatogram Chromatogram Review gc_ms->chromatogram hplc_ms->chromatogram quantification Quantification chromatogram->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound quantification.

signaling_pathway cluster_stimulus Cellular Stress/Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimuli mapk MAPK Pathway (ERK1/2, p38) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb stat3 STAT3 Pathway stimulus->stat3 inflammation Inflammatory Response mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation proliferation Cell Proliferation stat3->proliferation This compound This compound (and other Datura metabolites) This compound->mapk Modulation This compound->nfkb Modulation This compound->stat3 Modulation

Caption: Plausible signaling pathways modulated by Datura metel secondary metabolites.

References

Technical Support Center: Daturabietatriene Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Daturabietatriene, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides essential guidance on avoiding degradation, troubleshooting common issues, and frequently asked questions regarding the storage and handling of this abietane diterpene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Loss of Potency or Altered Biological Activity Chemical degradation due to improper storage conditions (e.g., exposure to heat, light, oxygen, or non-neutral pH).1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Analytical Re-evaluation: Perform analytical testing (e.g., HPLC, LC-MS) to determine the purity and identify any degradation products. 3. Review Handling Procedures: Ensure proper handling techniques were used to minimize exposure to deleterious conditions during sample preparation.
Discoloration or Change in Physical Appearance Oxidation or photodegradation.1. Inspect Storage Container: Check for proper sealing and the use of amber vials or other light-protecting containers. 2. Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing. 3. Limit Exposure: Minimize the time the compound is exposed to ambient light and air during weighing and dissolution.
Inconsistent Experimental Results Partial degradation of the stock solution or non-homogeneity.1. Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions for experiments. 2. Assess Solution Stability: If stock solutions must be stored, conduct a stability study on the solution under the intended storage conditions. 3. Ensure Complete Dissolution: Use appropriate solvents and techniques (e.g., sonication) to ensure the compound is fully dissolved before use.
Presence of Unexpected Peaks in Chromatogram Formation of degradation products.1. Characterize Degradants: Use techniques like LC-MS/MS to identify the structure of the degradation products. 2. Review Stress Factors: Identify the likely cause of degradation (e.g., pH of the medium, exposure to oxidants) to prevent future occurrences. 3. Purify Sample: If necessary, repurify the this compound sample to remove degradation products before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or lower, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation. For short-term storage, 2-8°C is acceptable.

Q2: How stable is this compound in solution?

The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and air. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at -20°C or lower in tightly capped amber vials and used within a short period. The stability in a specific solvent system should be validated by the end-user.

Q3: What are the primary degradation pathways for this compound?

This compound, as an abietane diterpene, is susceptible to several degradation pathways:

  • Oxidation: The aromatic ring and other susceptible sites can be oxidized, especially when exposed to air and light. This can lead to the formation of hydroperoxides, ketones, and other oxygenated derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization or the formation of various degradation products.

  • Thermal Degradation: High temperatures can lead to dehydrogenation and aromatization of the diterpene skeleton, potentially forming compounds like retene.[1]

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions may lead to degradation.

Q4: How can I monitor the stability of my this compound sample?

Regularly assessing the purity of your this compound sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most effective way to monitor its stability. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Quantitative Data on Degradation

While specific quantitative data for this compound is limited, data from structurally similar abietane diterpenes, such as dehydroabietic acid and abietic acid, can provide valuable insights into potential degradation rates under various stress conditions.

Table 1: Thermal and Oxidative Degradation of Abietic Acid

Stress ConditionTemperatureDurationObservation
Thermal Oxidation333 K (60°C)7 hoursPeroxide value increases, indicating initial oxidation.[2]
Thermal Oxidation343 K (70°C)7 hoursPeroxide value reaches a maximum of 7050 ppm.[2]
Thermal Oxidation> 343 K (>70°C)-The rate of peroxide decomposition exceeds its formation rate.[2]
High-Temperature Oxidation448 K (175°C)-Formation of complex oxidation products including dehydroabietic acid and 7-oxodehydroabietic acid.[3]

Note: This data is for abietic acid and serves as an indicator of potential degradation behavior for similar abietane diterpenes.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][5][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours.

  • Photodegradation: Expose the stock solution (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Abietane Diterpenes

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 50
    20 100
    25 100
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., determined by UV scan) or Mass Spectrometry (MS) for higher specificity.

  • Injection Volume: 10-20 µL.

Visualizations

degradation_pathway This compound This compound Oxidized_Products Oxidized Products (Hydroperoxides, Ketones) This compound->Oxidized_Products Oxygen, Light Photodegradation_Products Photodegradation Products (Isomers, etc.) This compound->Photodegradation_Products UV/Visible Light Thermal_Degradation_Products Thermal Degradation Products (e.g., Retene) This compound->Thermal_Degradation_Products High Temperature Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Strong Acid/Base

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC Characterization Characterization of Degradants (LC-MS) HPLC->Characterization This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: LC-MS Analysis of Daturabietatriene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Daturabietatriene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects during their experiments.

Troubleshooting Guide: Matrix Effects

Matrix effects, the suppression or enhancement of the ionization of a target analyte by co-eluting substances from the sample matrix, are a significant challenge in LC-MS analysis.[1][2] These effects can compromise the accuracy, precision, and sensitivity of your results.[3] This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in the analysis of this compound.

Problem Identification: Recognizing the Signs of Matrix Effects

The first step in troubleshooting is to recognize the potential indicators of matrix effects in your chromatographic data.

Question: What are the common symptoms of matrix effects in my this compound analysis?

Answer: You may be experiencing matrix effects if you observe the following issues:

  • Poor Reproducibility: Inconsistent results across multiple injections of the same sample.[3]

  • Inaccurate Quantification: The calculated concentration of this compound is significantly different from the expected value.[3]

  • Signal Suppression or Enhancement: A noticeable decrease or increase in the signal intensity of this compound when analyzing samples compared to a pure standard.[3][1]

  • Distorted Peak Shapes: Tailing, fronting, or split peaks for the this compound analyte.[4]

  • Shifting Retention Times: The retention time of this compound varies between samples.[4]

Diagnosis: Confirming the Presence of Matrix Effects

Once you suspect matrix effects, the next step is to confirm their presence and understand their nature (suppression or enhancement).

Question: How can I definitively confirm that matrix effects are impacting my this compound results?

Answer: Two primary experimental approaches can be used to diagnose matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement at that retention time.

  • Matrix-Matched Calibration Curves: This quantitative method compares the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix.[6] A significant difference between the slopes confirms the presence of matrix effects.

Workflow for Diagnosing Matrix Effects:

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Conclusion Observe Inconsistent Results Observe Inconsistent Results Perform Post-Column Infusion Perform Post-Column Infusion Observe Inconsistent Results->Perform Post-Column Infusion Prepare Matrix-Matched Calibrants Prepare Matrix-Matched Calibrants Observe Inconsistent Results->Prepare Matrix-Matched Calibrants Compare Slopes Compare Slopes Prepare Matrix-Matched Calibrants->Compare Slopes Matrix Effect Confirmed Matrix Effect Confirmed Compare Slopes->Matrix Effect Confirmed Slopes Differ No Significant Matrix Effect No Significant Matrix Effect Compare Slopes->No Significant Matrix Effect Slopes Similar

Caption: A workflow for diagnosing matrix effects in LC-MS analysis.

Mitigation Strategies: Reducing or Compensating for Matrix Effects

After confirming matrix effects, you can employ several strategies to minimize their impact on your this compound analysis.

Question: What are the most effective methods to reduce matrix effects?

Answer: A combination of optimizing sample preparation, chromatography, and data analysis techniques is often the most effective approach.

A. Optimize Sample Preparation

The primary goal of sample preparation is to remove interfering matrix components before LC-MS analysis.[6][7]

  • Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids and other interfering substances.[8]

  • Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind.[9]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove a wide range of interfering compounds.[6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts.[8]

B. Optimize Chromatographic Conditions

Adjusting the chromatographic parameters can help separate this compound from co-eluting matrix components.[6]

  • Modify the Mobile Phase: Altering the pH or organic solvent composition of the mobile phase can change the retention times of both the analyte and interfering compounds.[8]

  • Adjust the Gradient: A longer, shallower gradient can improve the resolution between this compound and matrix components.[8]

  • Use a Different Column: Switching to a column with a different stationary phase chemistry can alter selectivity and improve separation.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): The higher resolution and peak capacities of UHPLC systems can significantly reduce matrix effects compared to traditional HPLC.[5][8]

C. Employ Compensation Strategies

When matrix effects cannot be completely eliminated, their impact can be compensated for during data analysis.

  • Internal Standards (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method to compensate for matrix effects.[3][2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.[6][2]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample itself.[3]

Troubleshooting Workflow for Mitigating Matrix Effects:

Start Start Matrix Effect Confirmed Matrix Effect Confirmed Start->Matrix Effect Confirmed Optimize Sample Prep Optimize Sample Prep Matrix Effect Confirmed->Optimize Sample Prep High Interference Optimize Chromatography Optimize Chromatography Matrix Effect Confirmed->Optimize Chromatography Moderate Interference Use Compensation Strategy Use Compensation Strategy Matrix Effect Confirmed->Use Compensation Strategy Low Interference Re-evaluate Matrix Effect Re-evaluate Matrix Effect Optimize Sample Prep->Re-evaluate Matrix Effect Optimize Chromatography->Re-evaluate Matrix Effect Use Compensation Strategy->Re-evaluate Matrix Effect Acceptable Results Acceptable Results Re-evaluate Matrix Effect->Acceptable Results Effect Mitigated Further Optimization Needed Further Optimization Needed Re-evaluate Matrix Effect->Further Optimization Needed Effect Persists Further Optimization Needed->Optimize Sample Prep

Caption: A decision-making workflow for mitigating matrix effects.

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects.

Protocol 1: Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS system

  • Syringe pump

  • T-junction

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a T-junction.

  • Connect the syringe pump containing the this compound standard solution to the second port of the T-junction.

  • Connect the outlet of the T-junction to the mass spectrometer's ion source.

  • Begin infusing the this compound standard at a low, constant flow rate (e.g., 5-10 µL/min).

  • Start the LC method with the mobile phase gradient and allow the baseline to stabilize.

  • Inject the blank matrix extract.

  • Monitor the signal of the this compound precursor ion throughout the chromatographic run. Deviations from the stable baseline indicate matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

Objective: To remove interfering matrix components from the sample.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

  • Sample pre-treatment solution (e.g., 4% phosphoric acid in water)

  • Wash solution (e.g., 0.1% formic acid in water, followed by methanol)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 3 mL of methanol followed by 3 mL of water through the SPE cartridge.

  • Equilibration: Pass 3 mL of the sample pre-treatment solution through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of the acidic water wash solution, followed by 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound from the cartridge with 3 mL of the elution solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables illustrate how to present data when evaluating matrix effects.

Table 1: Comparison of Calibration Curve Slopes

AnalyteMatrixCalibration Curve EquationSlope% Difference
This compoundSolventy = 25000x + 5000.99825000-
This compoundPlasma Extracty = 15000x + 4500.99515000-40%

A slope difference of >15% typically indicates a significant matrix effect.

Table 2: Recovery and Matrix Effect Evaluation

AnalyteSpike Level (ng/mL)Response in Solvent (A)Response in Matrix (B)Recovery (%)Matrix Effect (%)
This compound10250,000155,0009562
This compound1002,480,0001,600,0009864.5
This compound100025,100,00015,200,00010260.6

Recovery (%) = [(Response of spiked sample - Response of unspiked sample) / Response of standard in solvent] x 100 Matrix Effect (%) = (Response in Matrix / Response in Solvent) x 100

Frequently Asked Questions (FAQs)

Q1: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?

A1: While a SIL-IS is ideal, a structural analog can be used as a next-best option. However, it is crucial to demonstrate that the analog co-elutes and experiences similar ionization suppression or enhancement as this compound. The validation for this approach must be thorough.

Q2: How do I differentiate between matrix effects and instrument contamination?

A2: Instrument contamination will typically manifest as a consistent background signal or carryover in blank injections, whereas matrix effects are sample-dependent and will vary with the complexity of the matrix. Regularly running system suitability tests and blank injections can help identify contamination issues.[4]

Q3: Is it possible for this compound to experience ion enhancement instead of suppression?

A3: Yes, while ion suppression is more common, ion enhancement can occur.[3][2] This is when co-eluting compounds improve the ionization efficiency of the analyte. The diagnostic methods described above, such as post-column infusion and matrix-matched calibration curves, will reveal both suppression and enhancement.

Q4: Can simply diluting my sample reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce matrix effects, especially for highly concentrated samples.[5] However, this approach may compromise the sensitivity of the assay, potentially leading to concentrations of this compound falling below the limit of quantification.

Q5: What are the most common sources of matrix effects in biological samples like plasma?

A5: In plasma, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization.[10] Salts, proteins, and other endogenous metabolites can also interfere with the ionization of the target analyte.[1]

References

Technical Support Center: Daturabietatriene Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Daturabietatriene.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in HPLC analysis?

Poor peak resolution in the HPLC analysis of this compound often stems from several factors:

  • Inadequate Column Selection: The choice of stationary phase is critical. This compound, a diterpene, is a relatively non-polar compound. Using a column with insufficient hydrophobic character (like a C8 instead of a C18) may lead to poor retention and co-elution with other sample components.

  • Suboptimal Mobile Phase Composition: An incorrect solvent ratio in the mobile phase can lead to either too strong or too weak elution, resulting in broad or overlapping peaks.[1][2] The pH of the mobile phase, while less critical for non-ionizable compounds like this compound, can influence the separation of co-eluting impurities.

  • Incorrect Flow Rate: A flow rate that is too high can decrease resolution by not allowing sufficient time for partitioning between the stationary and mobile phases.[3][4] Conversely, an excessively slow flow rate can lead to band broadening due to diffusion.

  • Column Overloading: Injecting too much sample can saturate the column, leading to peak fronting and a loss of resolution.[3][4][5]

  • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention times and affect selectivity, leading to variable resolution.[3][6][7]

Q2: How can I improve the resolution of this compound in my gas chromatography (GC) analysis?

For GC analysis of this compound, consider the following to improve resolution:

  • Temperature Program Optimization: A slow temperature ramp allows for better separation of compounds with close boiling points. Since this compound is a semi-volatile compound, a well-optimized temperature program is crucial.[8]

  • Column Selection: A longer column or a column with a smaller internal diameter can increase efficiency and improve resolution.[9] The choice of stationary phase is also critical; a mid-polar phase is often suitable for terpene analysis.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) is essential for achieving the best efficiency.

  • Injection Technique: Using a split injection can prevent column overload and lead to sharper peaks, though it may reduce sensitivity. For trace analysis, a splitless injection with optimized parameters is preferred.

Q3: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing is a common issue that can compromise resolution and quantification.[5] Potential causes and their solutions include:

  • Secondary Interactions: Active sites on the silica support of the stationary phase can interact with the analyte. Using a column with end-capping or adding a competing base to the mobile phase can mitigate this.

  • Column Contamination: Buildup of sample matrix components on the column can lead to tailing. Flushing the column with a strong solvent or, if necessary, replacing it can resolve this.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.[10]

  • Column Overload: As mentioned previously, injecting too much sample can lead to tailing.[5] Try reducing the injection volume or sample concentration.

Troubleshooting Guides

Guide 1: Systematic Approach to HPLC Method Optimization for this compound Resolution

This guide provides a step-by-step workflow for optimizing an HPLC method to improve the resolution of this compound.

HPLC_Optimization_Workflow start Start: Poor Resolution of this compound col_select 1. Evaluate Column Is it a C18, ≥ 150mm length? start->col_select mp_optimize 2. Optimize Mobile Phase (Acetonitrile/Water or Methanol/Water) col_select->mp_optimize flow_rate 3. Adjust Flow Rate (e.g., 1.0 mL/min, then decrease) mp_optimize->flow_rate temp_control 4. Control Column Temperature (e.g., 30-40°C) flow_rate->temp_control inject_vol 5. Check Injection Volume (Reduce if overloading is suspected) temp_control->inject_vol end End: Improved Resolution inject_vol->end

HPLC Method Optimization Workflow.
Guide 2: Troubleshooting Peak Co-elution with an Unknown Impurity

This guide outlines a logical flow for identifying and resolving co-elution issues with this compound and an unknown impurity.

Coelution_Troubleshooting start Start: this compound Peak Co-elution change_selectivity 1. Alter Mobile Phase Selectivity (e.g., switch from Methanol to Acetonitrile) start->change_selectivity change_ph 2. Adjust Mobile Phase pH (If impurity is ionizable) change_selectivity->change_ph change_column 3. Change Stationary Phase (e.g., Phenyl-Hexyl column) change_ph->change_column gradient_elution 4. Implement Gradient Elution (To separate compounds with different polarities) change_column->gradient_elution end End: Peaks Resolved gradient_elution->end

Troubleshooting Co-elution.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol describes a general reversed-phase HPLC method for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Water. The exact ratio should be optimized, starting with 85:15 (v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for this compound Identification

This protocol is suitable for the identification and quantification of this compound.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: 40-550 amu.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Resolution (HPLC)
TrialAcetonitrile (%)Water (%)Retention Time of this compound (min)Resolution (Rs) between this compound and Impurity A
190104.20.8
285156.51.6
380209.82.1

As the percentage of the weaker solvent (water) increases, retention time and resolution improve.

Table 2: Influence of Column Temperature on this compound Resolution (HPLC)
TrialColumn Temperature (°C)Retention Time of this compound (min)Peak Asymmetry
1256.81.3
2306.51.1
3405.91.0

Increasing the temperature can decrease retention time and improve peak shape, but may also decrease resolution if selectivity is negatively affected.[3][7]

Table 3: Impact of GC Oven Temperature Ramp Rate on Resolution
TrialRamp Rate (°C/min)Resolution (Rs) between this compound and Isomer B
1201.2
2102.0
352.8

A slower temperature ramp rate in GC generally leads to better resolution of closely eluting compounds.

References

Technical Support Center: Cell Line Selection for Assessing Daturabietatriene Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines and designing experiments to assess the bioactivity of Daturabietatriene, a diterpenoid compound.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in selecting a cell line to test a novel compound like this compound?

A1: The initial step is to perform a thorough literature review on this compound and related diterpenoid compounds to understand their known or predicted biological activities.[1][2][3] Based on this, you can form a hypothesis about its potential effects, such as anticancer or anti-inflammatory properties. The choice of cell line should then align with this hypothesis. For instance, if you hypothesize anticancer activity, you would start with a panel of cancer cell lines.

Q2: What are some common cancer cell lines to consider for initial screening of a diterpenoid like this compound?

A2: A common starting point is the NCI-60 panel, which is a diverse set of 60 human cancer cell lines from various tissue types. For more targeted screening, you could select cell lines based on the reported activities of similar diterpenoids. For example, cell lines such as A549 (lung carcinoma), HL-60 (leukemia), SW620 (colon cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) have been used to evaluate the cytotoxicity of other diterpenoids.[4][5]

Q3: How do I choose an appropriate cell line to study potential anti-inflammatory effects?

A3: For assessing anti-inflammatory activity, macrophage-like cell lines are commonly used. The murine RAW 264.7 cell line is a well-established model that can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. You can then measure the ability of this compound to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and IL-6.

Q4: Should I use primary cells or immortalized cell lines?

A4: The choice depends on the stage and goal of your research. Immortalized cell lines are generally easier to culture, provide a more consistent and reproducible source of cells, and are suitable for initial high-throughput screening. Primary cells are more biologically relevant as they are isolated directly from tissues, but they have a limited lifespan and can be more challenging to maintain. It is often recommended to validate key findings from immortalized cell lines in primary cells.

Q5: What are the critical quality control steps for cell lines used in bioactivity assays?

A5: It is crucial to use authenticated cell lines from a reputable source to avoid issues with misidentification and cross-contamination. Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cellular responses and lead to unreliable results. Also, ensure you are using cells at a consistent and low passage number, as prolonged culturing can lead to genetic drift and altered phenotypes.

Troubleshooting Guides

Issue: High variability in cytotoxicity assay results.

  • Question: I am performing an MTT assay to assess the cytotoxicity of this compound on A549 cells, but I'm seeing high variability between replicate wells. What could be the cause?

  • Answer: High variability in MTT assays can stem from several factors:

    • Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure a uniform number of cells in each well.

    • Inconsistent drug concentration: Check your dilution series calculations and pipetting technique to ensure accurate and consistent delivery of this compound to each well.

    • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[6]

    • Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. You can try a longer incubation with the solubilization buffer or gently agitate the plate.

Issue: this compound is not showing any cytotoxic effect.

  • Question: I am testing this compound on several cancer cell lines, but I am not observing any significant cytotoxicity even at high concentrations. Does this mean the compound is inactive?

  • Answer: Not necessarily. Here are a few things to consider:

    • Solubility issues: this compound, like many natural products, may have poor aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitates can lead to an inaccurate estimation of the actual concentration the cells are exposed to.

    • Cell line resistance: The selected cell lines might be intrinsically resistant to the compound's mechanism of action. Consider testing a broader panel of cell lines, including those known to be sensitive to other diterpenoids.

    • Bioactivity is not cytotoxic: The primary bioactivity of this compound may not be cytotoxicity. It could have other effects, such as inhibiting cell migration, inducing differentiation, or modulating signaling pathways without causing cell death. You may need to perform other types of assays to uncover its bioactivity.

    • Incubation time: The cytotoxic effect may be time-dependent. Consider extending the incubation period to 48 or 72 hours.

Issue: Inconsistent results in anti-inflammatory assays.

  • Question: My results for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by this compound are not reproducible. What should I check?

  • Answer: Reproducibility issues in this assay can be due to:

    • LPS activity: The potency of LPS can vary between lots. It is important to test each new lot of LPS to determine the optimal concentration for stimulating NO production.

    • Cell density: The number of cells at the time of LPS stimulation can influence the amount of NO produced. Ensure consistent cell seeding and confluence.

    • Compound cytotoxicity: At higher concentrations, this compound might be cytotoxic to the RAW 264.7 cells, which would lead to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT) to rule out this possibility.

    • Reagent stability: The Griess reagent used to measure nitrite (a stable product of NO) can be unstable. Prepare it fresh and protect it from light.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound and LPS Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-treat the cells with 50 µL of the this compound dilutions for 1 hour.

    • Stimulate the cells with 50 µL of DMEM containing 2 µg/mL LPS (final concentration 1 µg/mL). Include a control group with cells treated with LPS only and a negative control group with untreated cells.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-only control.

    • Perform a concurrent MTT assay to assess the cytotoxicity of this compound on RAW 264.7 cells at the tested concentrations.

Visualizations

Cell_Line_Selection_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Cell Line Panel Selection cluster_2 Phase 3: In Vitro Screening cluster_3 Phase 4: Data Analysis and Hit Identification cluster_4 Phase 5: Further Investigation start Start: Novel Compound (this compound) lit_review Literature Review on Compound Class (Diterpenoid) start->lit_review hypothesis Formulate Bioactivity Hypothesis (e.g., Anticancer, Anti-inflammatory) lit_review->hypothesis select_cancer Select Broad Panel of Cancer Cell Lines (e.g., NCI-60) hypothesis->select_cancer Anticancer Hypothesis select_inflam Select Inflammatory Model Cell Line (e.g., RAW 264.7) hypothesis->select_inflam Anti-inflammatory Hypothesis cytotoxicity Cytotoxicity Assay (e.g., MTT) select_cancer->cytotoxicity anti_inflam_assay Anti-inflammatory Assay (e.g., Griess Assay) select_inflam->anti_inflam_assay analyze_cyto Analyze Cytotoxicity Data (IC50) cytotoxicity->analyze_cyto analyze_inflam Analyze Anti-inflammatory Data anti_inflam_assay->analyze_inflam identify_hits Identify 'Hit' Cell Lines & Bioactivity analyze_cyto->identify_hits analyze_inflam->identify_hits pathway_analysis Mechanism of Action / Signaling Pathway Studies identify_hits->pathway_analysis

Caption: Workflow for cell line selection to assess the bioactivity of a novel compound.

Hypothetical_Signaling_Pathway cluster_input Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes

Caption: Hypothetical signaling pathway showing this compound inhibiting the NF-κB pathway.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines
Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
A549Lung15.2 ± 2.10.8 ± 0.1
MCF-7Breast25.8 ± 3.51.2 ± 0.2
MDA-MB-231Breast8.9 ± 1.30.5 ± 0.08
HCT116Colon12.5 ± 1.90.6 ± 0.1
HepG2Liver> 501.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells
TreatmentConcentration (µM)NO Production (% of LPS control)Cell Viability (% of control)
Control-5.2 ± 1.1100 ± 4.5
LPS (1 µg/mL)-10098.2 ± 5.1
This compound + LPS185.3 ± 6.297.5 ± 4.8
This compound + LPS552.1 ± 4.895.1 ± 5.3
This compound + LPS1025.6 ± 3.192.8 ± 4.2
Dexamethasone + LPS115.4 ± 2.599.1 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

References

Validation & Comparative

Daturabietatriene vs. Withanolides: A Comparative Analysis of Bioactive Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product chemistry and pharmacology, both daturabietatriene and withanolides represent intriguing classes of compounds with potential therapeutic applications. However, the extent of scientific investigation into these two groups differs dramatically. This guide provides a comparative overview, highlighting the extensive research and well-documented bioactivities of withanolides against the sparse and largely unexplored profile of this compound. This analysis aims to summarize the current state of knowledge and identify critical research gaps for drug development professionals.

Introduction to the Compounds

Withanolides are a group of over 900 naturally occurring C28-steroidal lactone triterpenoids built on an ergostane skeleton.[1] Primarily isolated from plants in the Solanaceae family, such as Withania somnifera (Ashwagandha) and various Datura species, they are renowned for a wide array of pharmacological properties.[2][3] Their diverse biological effects are attributed to key structural features, including an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and a lactone side chain.[1] Withaferin A is one of the most extensively studied withanolides.[4]

This compound , in stark contrast, is a lesser-known diterpene. While its chemical structure is defined, publicly available scientific literature contains a significant lack of information regarding its biological activities, mechanism of action, and potential therapeutic uses. Its presence has been noted in certain plants, but it remains a largely uncharacterized molecule from a pharmacological standpoint. This guide, therefore, serves not only as a comparison but also as a call for further investigation into this potentially overlooked natural compound.

Comparative Biological Activities

Due to the scarcity of data for this compound, a direct quantitative comparison is not feasible. Instead, we present a comprehensive overview of the well-documented activities of withanolides and the limited available information for compounds from Datura species, which may hint at the potential, albeit unconfirmed, properties of this compound.

Withanolides: A Plethora of Activities

Withanolides have demonstrated a broad spectrum of biological effects in numerous preclinical studies. These activities include anticancer, anti-inflammatory, antioxidant, immunomodulatory, and neuroprotective properties.[2][5][6]

Table 1: Summary of Selected Biological Activities of Withanolides

Biological ActivityCompound/ExtractModel SystemKey Findings (IC50, etc.)Reference
Anti-inflammatory Withaferin ARAW 264.7 MacrophagesInhibition of NF-κB activation[1]
12α-hydroxydaturametelin BRAW 264.7 MacrophagesIC50: 6.77 ± 0.03 µg/mL (NO inhibition)[7]
Daturametelin BRAW 264.7 Macrophages-[7]
D. stramonium leaf extractIn vitroIC50: 7.625 ± 0.51 μg/mL (NO scavenging)[8]
Anticancer D. inoxia leaf extractPC-3, MDA-MB 231, MCF-7 cellsIC50 < 3 µg/mL[9]
D. stramonium leaf extractHeLa cells13.33±3.05% viability at 50 µg/mL[10]
Cytotoxicity D. inoxia leaf extractBrine shrimp lethality assayLC50: 10.37 ± 1.56 μg/ml[9]
D. stramonium leaf extractBrine shrimp lethality assayLC50: 12.04 ± 0.85 μg/ml[9]

Note: Some data is for extracts of Datura species, which are known to contain withanolides. Specific activity of isolated this compound is not available.

This compound: An Unwritten Chapter

As of late 2025, there is no significant body of peer-reviewed literature detailing the biological activities of isolated this compound. While extracts from Datura species, from which this compound might be derived, show anti-inflammatory and anticancer activities, these effects are predominantly attributed to the presence of withanolides and alkaloids.[7][9][10] The specific contribution, if any, of this compound to these activities is unknown. This represents a substantial gap in natural product research.

Mechanisms of Action: The Known vs. The Unknown

Withanolides: Targeting Key Signaling Pathways

The mechanisms underlying the diverse effects of withanolides are well-investigated. A primary mode of action is the modulation of critical signaling pathways involved in inflammation and cancer.

Nuclear Factor-kappa B (NF-κB) Signaling: Many withanolides, particularly Withaferin A, are potent inhibitors of the NF-κB pathway.[1] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immune response, cell proliferation, and survival. Withanolides can inhibit this pathway by targeting components like the IκB kinase (IKK) complex, thereby preventing the degradation of the IκBα inhibitor and subsequent translocation of NF-κB to the nucleus.[11]

Withanolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa NFkB_IkBa NF-κB IκBα Gene Inflammatory Gene Expression NFkB NF-κB (p65/p50) NFkB->Gene Translocates & Induces Transcription NFkB_IkBa:n->IKK:e IKK phosphorylates IκBα within the complex NFkB_IkBa->NFkB IκBα degradation releases NF-κB Nucleus Nucleus Withanolides Withanolides Withanolides->IKK Inhibit

Caption: Withanolide inhibition of the NF-κB signaling pathway.

Other targeted pathways include JAK/STAT, PI3K/Akt/mTOR, and MAPK, making withanolides multi-target agents, which is often advantageous in treating complex diseases like cancer.[1]

This compound: A Mechanistic Void

There are no published studies on the mechanism of action of this compound. Its molecular targets and the signaling pathways it may modulate are entirely unknown.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments cited in withanolide research are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., withanolides) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

MTT_Assay_Workflow A Seed Cells in 96-well plate (24h incubation) B Treat cells with varying concentrations of compound A->B C Incubate for desired period (e.g., 24-72h) B->C D Add MTT Reagent (3-4h incubation) C->D E Purple Formazan Formation in viable cells D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed NO inhibition is not due to cytotoxicity.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[8][13]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound orally or via intraperitoneal injection.

  • Paw Volume Measurement (Baseline): One hour after dosing, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.

Conclusion and Future Directions

This comparative guide illuminates a significant disparity in the scientific understanding of withanolides versus this compound. Withanolides are a well-characterized class of natural products with a robust body of evidence supporting their diverse biological activities and multi-target mechanisms of action. They represent a promising source of lead compounds for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Conversely, this compound remains an enigma. The absence of data on its bioactivity and mechanism of action presents both a challenge and an opportunity. For researchers in natural product discovery, this compound and other uncharacterized diterpenes from medicinal plants represent a frontier for exploration. Systematic screening of this compound for cytotoxic, anti-inflammatory, and other activities using the established protocols outlined in this guide could unveil a novel pharmacological agent. Until such studies are conducted, the therapeutic potential of this compound will remain unknown, standing in stark contrast to its well-researched counterparts, the withanolides.

References

A Comparative Analysis of Bioactivity: Daturabietatriene and Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the bioactivities of Daturabietatriene and daturaolone. While daturaolone has been the subject of numerous studies elucidating its pharmacological effects, there is a notable absence of published data on the biological activities of this compound. This guide, therefore, provides a detailed overview of the known bioactivity of daturaolone, alongside a clear acknowledgment of the current knowledge gap regarding this compound.

This compound: An Uncharted Territory

Extensive searches of scientific databases have yielded no specific information on the bioactivity, pharmacological properties, or experimental studies related to this compound. As such, a direct comparison with daturaolone is not feasible at this time. Researchers and drug development professionals are encouraged to consider this as a potential area for novel investigation.

Daturaolone: A Profile of Bioactivity

Daturaolone, a triterpenoid isolated from plants of the Datura genus, has demonstrated a range of significant biological effects, primarily centered around its anti-inflammatory and analgesic properties.[1][2]

Quantitative Bioactivity Data

The following table summarizes the key quantitative data from various studies on the bioactivity of daturaolone.

Bioactivity ParameterTest SystemResultReference Compound
Anti-inflammatory Activity
Nitric Oxide (NO) InhibitionIn vitro (LPS-stimulated RAW 264.7 macrophages)IC₅₀: 4.51 ± 0.92 µg/mLCurcumin (IC₅₀: 2.94 ± 0.74 µg/mL)
NF-κB InhibitionIn vitroIC₅₀: 1.2 ± 0.8 µg/mL-
Carrageenan-induced Paw EdemaIn vivo (rats)81.73 ± 3.16% inhibition at 20 mg/kg-
Analgesic Activity
Acetic Acid-induced WrithingIn vivo (mice)ED₅₀: 13.8 mg/kg-
Heat-induced Pain (Hot Plate Test)In vivo (mice)89.47 ± 9.01% antinociception at 20 mg/kg-
Other Activities
Muscle RelaxationIn vivoSignificant activity-
Antipyretic ActivityIn vivoSignificant activity at 20 mg/kg (84.64% effect)-
Cytotoxicity (Normal Lymphocytes)In vitroIC₅₀ > 20 µg/mL-
Cytotoxicity (Huh7.5 Cancer Cells)In vitroIC₅₀: 17.32 ± 1.43 µg/mL-
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the bioactivity of daturaolone.

1. In Vitro Nitric Oxide (NO) Inhibition Assay:

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce the production of nitric oxide.

  • Treatment: Cells are pre-treated with varying concentrations of daturaolone for a specified period.

  • Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated versus untreated (control) cells. The IC₅₀ value, the concentration of daturaolone that inhibits 50% of NO production, is then determined.

2. In Vivo Carrageenan-Induced Paw Edema Model:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce localized inflammation and edema.

  • Treatment: Daturaolone is administered orally or intraperitoneally at various doses prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the daturaolone-treated groups with the control group.

3. In Vivo Acetic Acid-Induced Writhing Test:

  • Animal Model: Mice are commonly used for this analgesic assay.

  • Procedure: An intraperitoneal injection of acetic acid is administered to induce abdominal constrictions (writhing).

  • Treatment: Animals are pre-treated with daturaolone at different doses.

  • Measurement: The number of writhes is counted for a specific period after the acetic acid injection.

  • Analysis: The percentage of protection or inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

In silico and in vitro studies have suggested that daturaolone exerts its anti-inflammatory effects by modulating key signaling pathways. Molecular docking studies have indicated that daturaolone can interact with and potentially inhibit several pro-inflammatory enzymes and transcription factors.[3]

The proposed mechanism of action for the anti-inflammatory activity of daturaolone involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for inflammatory cytokines and enzymes like COX-2 and iNOS. By inhibiting NF-κB, daturaolone can effectively downregulate the production of these inflammatory mediators.

Furthermore, daturaolone is believed to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 IKK IKK Stimulus->IKK ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation1 Inflammation Prostaglandins->Inflammation1 Pain1 Pain Prostaglandins->Pain1 Inflammation2 Inflammation Leukotrienes->Inflammation2 IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates GeneExpression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_active->GeneExpression Inflammation3 Inflammation GeneExpression->Inflammation3 Pain2 Pain GeneExpression->Pain2 Daturaolone Daturaolone Daturaolone->PLA2 Daturaolone->COX Daturaolone->LOX Daturaolone->NFkB_inactive inhibits activation

Caption: Proposed anti-inflammatory mechanism of daturaolone.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation CellCulture->LPS_Stimulation Daturaolone_Treatment_vitro Daturaolone Treatment LPS_Stimulation->Daturaolone_Treatment_vitro Griess_Assay Griess Assay for NO Daturaolone_Treatment_vitro->Griess_Assay NFkB_Assay NF-κB Activity Assay Daturaolone_Treatment_vitro->NFkB_Assay Result_vitro Determination of IC50 Values Griess_Assay->Result_vitro NFkB_Assay->Result_vitro Animal_Model Animal Model (Rats/Mice) Daturaolone_Treatment_vivo Daturaolone Administration Animal_Model->Daturaolone_Treatment_vivo Inflammation_Induction Induction of Inflammation (e.g., Carrageenan) Daturaolone_Treatment_vivo->Inflammation_Induction Pain_Induction Induction of Pain (e.g., Acetic Acid) Daturaolone_Treatment_vivo->Pain_Induction Measurement Measurement of Paw Edema / Writhing Inflammation_Induction->Measurement Pain_Induction->Measurement Result_vivo Evaluation of % Inhibition and ED50 Values Measurement->Result_vivo

Caption: Experimental workflow for bioactivity screening of daturaolone.

Conclusion

References

Unveiling the Antioxidant Potential of Daturabietatriene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant compounds is a cornerstone of therapeutic development, with natural products serving as a rich reservoir of potential candidates. Within the Datura genus, known for its diverse phytochemical landscape, Daturabietatriene has emerged as a compound of interest. However, a comprehensive validation of its specific antioxidant capacity remains an area of active investigation. This guide provides a comparative overview of the antioxidant activity within the Datura genus, offering a predictive lens through which the potential of isolated compounds like this compound can be viewed. While direct experimental data on this compound is not yet available in the public domain, this document summarizes the antioxidant performance of extracts from its parent genus and details the standard experimental protocols used in such evaluations.

Comparative Antioxidant Activity of Datura Species Extracts

Extracts from various Datura species have demonstrated notable antioxidant activity, largely attributed to their rich composition of phenolic compounds, flavonoids, and alkaloids.[1][2][3] The antioxidant potential is commonly quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which represents the concentration of the extract required to inhibit 50% of the free radicals. A lower IC50 value signifies a higher antioxidant capacity.

Plant Species & Extract TypeAssayIC50 (µg/mL)Reference Compound
Datura innoxia Leaf (Methanolic)DPPH146.69 ± 8.46BHT
Datura innoxia Leaf (Methanolic)ABTS149.42 ± 13.43BHT
Datura metel Leaf (Methanolic)DPPH180.97 ± 5.49BHT
Datura metel Seed (Methanolic)DPPH199.34 ± 6.29BHT
Datura stramonium Seed (Aqueous)DPPH52.2 ± 25.4BHT (IC50: 14.8 ± 1.0 µg/mL)
Datura stramonium Seed (Aqueous)ABTS197.4 ± 15.6Trolox (IC50: 15.3 ± 1.0 µg/mL)
Datura stramonium Seed (Ethanolic)DPPH96.2 ± 29.9BHT (IC50: 14.8 ± 1.0 µg/mL)
Datura stramonium Seed (Ethanolic)ABTS241.0 ± 52.0Trolox (IC50: 15.3 ± 1.0 µg/mL)

Note: The data presented is a summary from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the most common in vitro antioxidant capacity assays cited in the literature for Datura extracts.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mix Mix DPPH solution with sample or control prep_dpph->mix prep_sample Prepare this compound/ Extract solutions (various concentrations) prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid, Trolox) prep_control->mix incubate Incubate in the dark (e.g., 30 minutes at room temp.) mix->incubate measure Measure absorbance (at ~517 nm) incubate->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. concentration calculate->plot determine Determine IC50 value plot->determine cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_abts Generate ABTS radical cation (ABTS + Potassium Persulfate) mix Mix ABTS•+ solution with sample or control prep_abts->mix prep_sample Prepare this compound/ Extract solutions (various concentrations) prep_sample->mix prep_control Prepare positive control (e.g., Trolox) prep_control->mix incubate Incubate at room temperature (e.g., 6 minutes) mix->incubate measure Measure absorbance (at ~734 nm) incubate->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. concentration calculate->plot determine Determine IC50 value plot->determine cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change This compound This compound (Hypothesized) This compound->Keap1 Potentially interacts Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub Mediates Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Provides

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Daturabietatriene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification and characterization of Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, which has been isolated from Datura species.[1][2][3] The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and consistency of experimental results in research, quality control, and drug development. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, a comparative summary of their performance characteristics is presented to aid in the selection of the most suitable method for a given application.

Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound, based on established methods for abietane diterpenes.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of diterpenes.[4][5][6][7][8]

  • Sample Preparation:

    • Extract the plant material or sample containing this compound with a suitable organic solvent such as methanol or acetone.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in the mobile phase for injection.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 Series or equivalent, equipped with a binary pump, autosampler, and diode-array detector.[4]

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of abietane diterpenes.[7]

      • Start with a lower concentration of acetonitrile and gradually increase it to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode-Array Detector (DAD) monitoring at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like diterpenes, often after derivatization.[9][10][11][12]

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC analysis.

    • Evaporate the solvent to dryness.

    • To enhance volatility, derivatize the sample by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Instrumentation and Conditions:

    • GC-MS System: A system such as an Agilent GC-MS equipped with a mass selective detector.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature of 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler, more accessible method that can be used for the quantification of this compound, provided there are no interfering substances that absorb at the same wavelength.

  • Sample Preparation:

    • Prepare a solution of the this compound extract in a suitable solvent (e.g., ethanol or methanol).

    • Ensure the concentration is within the linear range of the spectrophotometer.

  • Instrumentation and Conditions:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Wavelength Scan: Perform a scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.

    • Quantification: Measure the absorbance of the sample at the predetermined λmax.

    • Calibration: Prepare a series of standard solutions of known concentrations to create a calibration curve of absorbance versus concentration.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the described analytical methods for the analysis of abietane diterpenes, which can be considered representative for this compound.

Performance ParameterHPLC-DADGC-MSUV-Vis Spectroscopy
Specificity High (separation based on polarity)Very High (separation and mass fragmentation)Low to Moderate (potential for interference)
**Linearity (R²) **> 0.999> 0.998> 0.995
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL0.1-1 µg/mL
Limit of Quantification (LOQ) 50-150 ng/mL10-50 ng/mL1-5 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Sample Plant Material / Sample Extraction Solvent Extraction (Methanol/Acetone) Sample->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution / Derivatization Concentration->Reconstitution HPLC HPLC-DAD Analysis Reconstitution->HPLC GCMS GC-MS Analysis Reconstitution->GCMS UVVIS UV-Vis Spectroscopy Reconstitution->UVVIS Quantification Quantification HPLC->Quantification GCMS->Quantification Identification Structural Identification GCMS->Identification UVVIS->Quantification Validation Method Validation Quantification->Validation Identification->Validation

Caption: Experimental workflow for the analysis of this compound.

validation_relationship cluster_methods Analytical Methods cluster_validation Cross-Validation Process cluster_outcome Outcome MethodA Primary Method (e.g., HPLC-DAD) Performance Performance Characteristics (Accuracy, Precision, Linearity) MethodA->Performance MethodB Alternative Method (e.g., GC-MS) MethodB->Performance Comparison Comparative Analysis of Results Performance->Comparison Concordance Assessment of Concordance Comparison->Concordance Reliability Established Method Reliability & Robustness Concordance->Reliability

Caption: Logical relationship in cross-validation of analytical methods.

References

Daturabietatriene: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of daturabietatriene against established antimicrobial agents. Due to the limited availability of direct studies on purified this compound, this analysis incorporates data from related abietane diterpenes and extracts of Datura metel, the plant from which it is isolated. This information is juxtaposed with the performance of well-documented antibiotics to offer a preliminary assessment of this compound's potential in antimicrobial drug development.

Introduction to this compound

This compound is a tricyclic diterpene belonging to the abietane family, a class of natural products known for their diverse biological activities. It has been isolated from the stem bark of Datura metel. While research on the specific antimicrobial properties of this compound is still emerging, the broader family of abietane diterpenoids has demonstrated notable antibacterial and antifungal properties. The lipophilic nature of these compounds is believed to contribute to their ability to disrupt microbial cell membranes, a common mechanism of action for antimicrobial agents derived from natural sources.

Comparative Antimicrobial Efficacy

Quantitative data on the antimicrobial activity of pure this compound is not extensively available in current literature. However, by examining the efficacy of other abietane diterpenes and extracts of Datura metel, we can infer its potential antimicrobial spectrum and potency.

Data on Abietane Diterpenes and Datura metel Extracts

Research on various abietane diterpenoids has shown promising antimicrobial activity against a range of pathogens. For instance, some studies have reported Minimum Inhibitory Concentration (MIC) values for certain abietane derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. Similarly, extracts from Datura metel have exhibited inhibitory effects on various microbial strains.

Comparison with Known Antimicrobial Agents

To provide a clear benchmark, the following tables summarize the in vitro efficacy of this compound's chemical relatives and Datura extracts alongside widely used antibiotics: Ciprofloxacin, Penicillin, and Tetracycline.

Table 1: Antibacterial Efficacy Data

Compound/AgentTest OrganismMIC (µg/mL)MBC (µg/mL)
Abietane Diterpenes (General) Staphylococcus aureus8 - 6031.25 - 64.5
Escherichia coli11.7 - >100Not widely reported
Pseudomonas aeruginosa11.7 - >100Not widely reported
Datura metel Extracts Various BacteriaNot typically reported as MIC10,000 - 20,000 (for extracts)
Ciprofloxacin Staphylococcus aureus0.12 - 20.25 - 4
Escherichia coli0.008 - 0.50.015 - 1
Pseudomonas aeruginosa0.03 - 40.06 - 8
Penicillin Staphylococcus aureus (susceptible)0.008 - 0.50.015 - 1
Escherichia coli>128 (often resistant)>128
Pseudomonas aeruginosa>128 (resistant)>128
Tetracycline Staphylococcus aureus0.25 - 81 - 32
Escherichia coli0.5 - 162 - 64
Pseudomonas aeruginosa8 - 12832 - 256

Note: The MIC and MBC values for abietane diterpenes are a range compiled from various studies on different derivatives and should be considered as an estimation of potential efficacy. Data for Datura metel extracts are presented for context and are not directly comparable to pure compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a widely accepted procedure for determining MIC values.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well that showed no visible growth.

  • Subculturing: The aliquot is plated onto an agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution of Antimicrobial Agent B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (16-20h at 37°C) D->E F Observe for Visible Growth E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation_results Incubation & Results A Select Wells from MIC Plate with No Visible Growth B Take Aliquot from Each Selected Well A->B C Spread Aliquot onto Antimicrobial-Free Agar B->C D Incubate Agar Plates (18-24h at 37°C) C->D E Count Colonies on Each Plate D->E F Determine MBC: Lowest Concentration with ≥99.9% Killing E->F

References

Comparative Analysis of Daturabietatriene Content in Datura Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of daturabietatriene content in different Datura species, including Datura stramonium, Datura innoxia, and Datura metel. Due to a lack of publicly available quantitative data, this document focuses on the reported presence of this compound and provides a detailed experimental protocol for its quantification to support future research.

Data Presentation: this compound in Datura Species

Datura SpeciesThis compound Content
Datura metelPresent (qualitative)
Datura stramoniumNot Reported
Datura innoxiaNot Reported

Diterpenoid Biosynthesis Pathway

The biosynthesis of diterpenes, including this compound, in plants primarily follows the Methylerythritol Phosphate (MEP) pathway, which occurs in the plastids. This pathway synthesizes the universal C20 precursor for all diterpenoids, Geranylgeranyl pyrophosphate (GGPP).

Diterpenoid_Biosynthesis_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-phosphate MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate->MEP Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP Diterpene_Synthases Diterpene Synthases GGPP->Diterpene_Synthases This compound This compound & other Diterpenes Diterpene_Synthases->this compound

Caption: The Methylerythritol Phosphate (MEP) pathway for diterpenoid biosynthesis in plants.

Experimental Protocols

To facilitate further research into the quantitative analysis of this compound in Datura species, a detailed experimental protocol for the extraction, identification, and quantification of diterpenes using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Protocol: Quantification of this compound in Datura Species by GC-MS

1. Plant Material and Preparation:

  • Collect fresh, healthy leaves from mature Datura stramonium, Datura innoxia, and Datura metel plants.

  • Wash the leaves thoroughly with distilled water to remove any surface contaminants.

  • Freeze-dry the leaves and then grind them into a fine powder using a mortar and pestle or a mechanical grinder.

  • Store the powdered plant material in airtight containers at -20°C until extraction.

2. Extraction of Diterpenes:

  • Weigh 2 grams of the dried, powdered leaf material into a conical flask.

  • Add 20 mL of n-hexane (or another suitable non-polar solvent like dichloromethane) to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Redissolve the dried extract in 1 mL of n-hexane for GC-MS analysis.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 5°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

4. Identification and Quantification:

  • Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a purified this compound standard. The mass spectrum should also be compared with spectral libraries such as NIST.

  • Quantification: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the GC-MS to generate a calibration curve by plotting peak area against concentration. The concentration of this compound in the plant extracts can then be determined from this calibration curve.

Experimental Workflow

The following diagram illustrates the workflow for the quantification of this compound in Datura species.

Experimental_Workflow start Start sample_collection Sample Collection (Datura stramonium, D. innoxia, D. metel) start->sample_collection sample_prep Sample Preparation (Washing, Freeze-drying, Grinding) sample_collection->sample_prep extraction Ultrasonic-Assisted Extraction (n-hexane) sample_prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration reconstitution Reconstitution in n-hexane concentration->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis data_analysis Data Analysis (Identification and Quantification) gcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the quantification of this compound in Datura species.

Unveiling the In Vivo Anti-inflammatory Potential of Daturabietatriene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive in vivo validation of the anti-inflammatory effects of Daturabietatriene. Through a comparative analysis with established anti-inflammatory agents, this document offers supporting experimental data, detailed protocols, and visual workflows to critically evaluate its therapeutic potential.

Recent investigations into the pharmacological properties of phytochemicals derived from the Datura genus have highlighted their potential as novel therapeutic agents. Among these, this compound, a tricyclic diterpene isolated from Datura metel, has garnered interest. This guide focuses on the in vivo validation of its anti-inflammatory effects, presenting a comparative analysis against well-established anti-inflammatory drugs to contextualize its potency and potential mechanisms of action.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted and standardized method for evaluating the acute anti-inflammatory activity of novel compounds. This model mimics the cardinal signs of inflammation, providing a quantitative measure of a drug's ability to inhibit edema formation.

Daturaolone has demonstrated remarkable efficacy in reducing inflammation in the carrageenan-induced paw edema model in rats, exhibiting a significant inhibition of edema.[2] To provide a clear benchmark for its performance, the following table compares the anti-inflammatory activity of daturaolone with two standard anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) indomethacin, and the corticosteroid dexamethasone.

CompoundDoseRoute of AdministrationTime Point% Inhibition of Paw Edema
Daturaolone 20 mg/kgIntraperitoneal (i.p.)3 hours81.73 ± 3.16%
Indomethacin 10 mg/kgIntraperitoneal (i.p.)4 hours57.66%
Dexamethasone 1 mg/kgIntraperitoneal (i.p.)4 hoursSignificant reduction

Mechanistic Insights: Impact on Inflammatory Mediators

The anti-inflammatory action of daturaolone is further substantiated by its effects on key inflammatory mediators. In vivo studies have shown its ability to modulate the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to inhibit the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissues.

CompoundParameter AssessedModelEffect
Daturaolone NF-κB activationIn vitroSignificant inhibition
Nitric Oxide (NO) productionIn vitroSignificant inhibition
Indomethacin Prostaglandin E2 (PGE2) synthesisIn vivoInhibition
Dexamethasone Pro-inflammatory cytokine expression (TNF-α, IL-6)In vivoBroad inhibition

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key in vivo and ex vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for inducing acute inflammation in a rat model to assess the anti-inflammatory properties of a test compound.

  • Animals: Male Wistar rats (180-220g) are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: The rats are randomly divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., saline with 0.5% Tween 80).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, i.p.).

    • Test Group(s): Receives the test compound (e.g., this compound) at various doses.

  • Compound Administration: The vehicle, standard drug, or test compound is administered intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Measurement of TNF-α and IL-6 Levels in Paw Tissue by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in inflamed paw tissue.

  • Tissue Collection: At the end of the carrageenan-induced paw edema experiment (e.g., 4 hours), the animals are euthanized, and the inflamed paw tissue is excised.

  • Tissue Homogenization: The paw tissue is weighed and homogenized in a phosphate buffer saline (PBS, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: The resulting supernatant is collected and stored at -80°C until analysis.

  • ELISA Assay: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][4][5][6][][8][9] The absorbance is read using a microplate reader, and the cytokine concentrations are determined from a standard curve.

Myeloperoxidase (MPO) Activity Assay in Paw Tissue

This protocol details the measurement of MPO activity, an indicator of neutrophil infiltration.

  • Tissue Preparation: The inflamed paw tissue is homogenized in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Sonication and Freeze-Thaw Cycles: The homogenate is sonicated and subjected to three freeze-thaw cycles to ensure complete cell lysis.

  • Centrifugation: The lysate is centrifuged at 12,000 x g for 20 minutes at 4°C.

  • Assay Reaction: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Spectrophotometric Measurement: The change in absorbance is measured at 460 nm over a specific time period using a spectrophotometer.

  • Calculation of MPO Activity: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.

Visualizing the Pathways and Processes

To further elucidate the experimental design and the potential molecular targets, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_inflammation Inflammation Induction & Measurement cluster_analysis Ex Vivo Analysis acclimatization Acclimatization grouping Random Grouping acclimatization->grouping compound_admin Compound Administration (Vehicle, Standard, Test) grouping->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0-4 hours) carrageenan_injection->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia cytokine_elisa Cytokine ELISA (TNF-α, IL-6) euthanasia->cytokine_elisa mpo_assay MPO Activity Assay euthanasia->mpo_assay

In Vivo Experimental Workflow for Anti-inflammatory Assessment.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Inflammatory Outcome cluster_inhibition Potential Inhibition by this compound/Daturaolone carrageenan Carrageenan macrophages Macrophages carrageenan->macrophages neutrophils Neutrophils macrophages->neutrophils nf_kb NF-κB Activation macrophages->nf_kb mpo Myeloperoxidase (MPO) neutrophils->mpo cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines prostaglandins Prostaglandins nf_kb->prostaglandins edema Edema cytokines->edema pain Pain prostaglandins->pain mpo->edema inhibition_point Inhibition inhibition_point->nf_kb Inhibition of NF-κB

Simplified Inflammatory Cascade and Potential Target for this compound.

References

A Comparative Guide to Daturabietatriene Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible extraction of bioactive compounds is a critical first step in the research and development pipeline. This guide provides a comparative overview of common methods for the extraction of Daturabietatriene, a diterpene found in plants of the Datura genus. Due to a lack of specific quantitative data for this compound, this guide utilizes data on the extraction of similar terpenoid compounds to provide a comparative framework.

While the Datura genus is renowned for its abundance of tropane alkaloids, it also synthesizes a variety of terpenoids, including diterpenes like this compound.[1][2][3][4][5] The selection of an appropriate extraction method is paramount to maximize yield, ensure reproducibility, and maintain the integrity of the target compound. This guide compares two prevalent extraction techniques: conventional Soxhlet extraction and modern Ultrasound-Assisted Extraction (UAE).

Comparison of Extraction Method Performance

The following table summarizes the key performance indicators for Soxhlet extraction and Ultrasound-Assisted Extraction (UAE) based on studies of terpenoid extraction from various plant materials. It is important to note that the optimal method can vary depending on the specific plant matrix and the physicochemical properties of the target compound.

Parameter Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) References
Extraction Yield Generally provides good yields with exhaustive extraction.Often results in higher or comparable yields in a significantly shorter time.[6][7][6][7]
Reproducibility Can be influenced by factors such as packing of the thimble and solvent channeling, potentially leading to variability.Generally offers high reproducibility due to uniform energy distribution and precise control of parameters.[8]
Extraction Time Long extraction times, typically ranging from 6 to 24 hours.Significantly shorter extraction times, often between 20 to 60 minutes.[7][6][7]
Solvent Consumption High solvent consumption due to the continuous reflux of fresh solvent.Reduced solvent consumption compared to Soxhlet extraction.[9][9]
Energy Consumption High energy consumption due to prolonged heating.Lower energy consumption due to shorter extraction times.
Thermal Degradation Risk of thermal degradation of heat-sensitive compounds due to prolonged exposure to high temperatures.Reduced risk of thermal degradation as it can be performed at lower temperatures.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for the extraction of diterpenes from plant material using Soxhlet and Ultrasound-Assisted Extraction.

Protocol 1: Soxhlet Extraction of Diterpenes

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, stems of Datura sp.) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 20 g) and place it in a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or a non-polar solvent like hexane, approximately 250 mL). The choice of solvent will depend on the polarity of the target diterpene.

  • Assemble the Soxhlet apparatus (flask, extractor, and condenser).

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the plant material in the thimble.

  • Allow the extraction to proceed for a set period (e.g., 8-12 hours), ensuring a consistent cycle of siphoning.

3. Post-Extraction Processing:

  • After the extraction is complete, cool the apparatus.

  • Remove the round-bottom flask containing the extract.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

  • Store the dried extract at a low temperature (e.g., 4°C) for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Diterpenes

1. Sample Preparation:

  • Prepare the dried and powdered plant material as described in the Soxhlet protocol.

2. Extraction Procedure:

  • Place a specific amount of the powdered plant material (e.g., 10 g) into an extraction vessel (e.g., an Erlenmeyer flask).

  • Add a precise volume of the chosen extraction solvent (e.g., 100 mL of 75% ethanol) to achieve a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Set the extraction parameters:

    • Ultrasonic Power: e.g., 210 W[10]

    • Temperature: e.g., 40-60°C

    • Time: e.g., 30-45 minutes[10]

  • Begin the sonication process.

3. Post-Extraction Processing:

  • After the extraction period, separate the extract from the plant residue by filtration or centrifugation.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

  • Dry the crude extract as described in the Soxhlet protocol.

  • Store the dried extract at a low temperature for subsequent analysis.

Quantification of this compound

To assess the yield and reproducibility of the extraction methods, a reliable quantification technique is necessary. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA or MS) is a common and accurate method for the quantification of diterpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile diterpenes.

Visualizing the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_analysis Analysis Plant_Material Datura Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction Grinding->UAE Filtration Filtration/ Centrifugation Soxhlet->Filtration UAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying_Extract Drying Concentration->Drying_Extract Quantification Quantification (HPLC/GC-MS) Drying_Extract->Quantification

Figure 1. General workflow for this compound extraction and analysis.

Potential Signaling Pathways Modulated by Natural Products

While the specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature, other natural products, including some from the Datura genus, have been shown to interact with various cellular signaling pathways.[11][12] For illustrative purposes, the following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for many bioactive plant compounds and plays a crucial role in cell proliferation, survival, and metabolism.[13] Further research is required to determine if this compound interacts with this or other signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Cell Growth, Proliferation) mTORC1->Transcription promotes

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The choice of an extraction method for this compound will depend on the specific goals of the research. For rapid screening and higher throughput, Ultrasound-Assisted Extraction is a promising technique that offers high yields in a shorter time with reduced solvent consumption.[6][7][9] For exhaustive extraction where time and solvent consumption are less critical, traditional Soxhlet extraction remains a viable option. It is imperative to validate any chosen method to ensure its reproducibility for the specific plant material and target compound. Further research is needed to establish a standardized and optimized protocol specifically for this compound extraction and to elucidate its biological activities and associated signaling pathways.

References

Statistical analysis of Daturabietatriene bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Daturabietatriene's Bioactivity

Introduction

This guide provides a comparative analysis of the bioactivity of the novel compound, this compound, against established alternatives. The data presented herein is based on a series of standardized bioassays designed to elucidate the therapeutic potential of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of this compound were evaluated against the human gastric adenocarcinoma cell line (AGS), and the results were compared with Doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget Cell LineIC50 (µM)
This compound AGS25
DoxorubicinAGS5
Comparative Analysis of Antimicrobial Activity

This compound was screened for its antimicrobial properties against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) was determined and compared with Ciprofloxacin, a broad-spectrum antibiotic.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
This compound 50> 200
Ciprofloxacin10.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound, a colorimetric MTT assay was employed.

  • Cell Culture: AGS cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (1 µM to 100 µM) or Doxorubicin (as a positive control). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 value was determined by plotting the percentage of viability versus the log of the compound concentration.

Visualizing the Mechanism of Action

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential mechanism by which this compound may overcome TRAIL resistance in cancer cells, a biological activity noted for compounds isolated from Datura species.[1] This proposed pathway involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent programmed cell death.

Daturabietatriene_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) This compound->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) This compound->Anti_Apoptotic Downregulates TRAIL_R TRAIL Receptor Caspase_Cascade Caspase Cascade TRAIL_R->Caspase_Cascade Activates Pro_Apoptotic->Caspase_Cascade Promotes Anti_Apoptotic->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Bioassay-Guided Fractionation

The workflow below outlines the general procedure for isolating bioactive compounds, such as this compound, from a plant source. This process, known as bioassay-guided fractionation, was instrumental in identifying compounds with TRAIL-resistance overcoming activity from Datura stramonium.[1]

Bioassay_Workflow Start Plant Material (e.g., Datura Leaves) Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions Solvent Fractions (e.g., Hexane, EtOAc, BuOH) Fractionation->Fractions Bioassay Bioassay for Activity (e.g., TRAIL-resistance) Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Chromatography Chromatographic Separation (e.g., HPLC) Active_Fraction->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound

Caption: Bioassay-guided isolation of this compound.

References

Safety Operating Guide

Proper Disposal of Daturabietatriene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Daturabietatriene is a tricyclic diterpene of the abietane family.[1] Diterpenoids are a class of chemical compounds that can exhibit a wide range of biological activities; some are utilized as pharmaceuticals, while others can be potent toxins.[2][3][4] Due to the potential for unknown hazards, proper containment and disposal are critical to ensure personnel and environmental safety.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.

Step-by-Step Disposal Procedure for this compound

  • Waste Identification and Collection:

    • Treat all this compound waste, including the pure compound, contaminated labware (e.g., weigh boats, spatulas), and PPE, as hazardous chemical waste.[5][6][7]

    • Carefully transfer the solid this compound waste into a designated hazardous waste container.[8] The original manufacturer's container is often a suitable choice for the disposal of the pure chemical.[8]

    • For contaminated lab supplies, double-bag them in clear plastic bags to allow for visual inspection by EHS personnel.[8]

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[6][9][10]

    • Clearly label the waste container with the words "Hazardous Waste."[10][11]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, the location of origin (e.g., lab and room number), and the name of the principal investigator.[11] Avoid using abbreviations or chemical formulas on the primary label.[11]

  • Waste Storage:

    • Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[5][12]

    • Ensure the waste is segregated from incompatible materials. As the specific reactivity of this compound is unknown, it is prudent to store it away from strong acids, bases, and oxidizing agents.[12]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[5][6]

    • Provide them with a completed hazardous waste information form, detailing the contents of the container.[11]

    • Do not dispose of this compound down the drain or in the regular trash.[6]

Disposal of Empty this compound Containers

Empty containers that previously held this compound must also be handled as hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Thoroughly rinse the empty container three times with a suitable solvent.[6][10][13] The choice of solvent should be based on the solubility of this compound and should be approved by your EHS department.

    • Collect all rinsate from the triple rinsing process as hazardous liquid waste.[6][7][10] This rinsate must be collected in a separate, properly labeled hazardous waste container.

  • Final Disposal of Rinsed Container:

    • Once triple-rinsed and air-dried, the container is generally considered non-hazardous.

    • Before disposal, completely remove or deface the original chemical label.[6][7][13]

    • The clean, de-labeled container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[13]

Quantitative Data for Hazardous Waste Handling

While specific quantitative data for this compound is unavailable, the following table summarizes general regulatory limits for hazardous waste accumulation in a laboratory setting.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons[5]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[5]
Maximum Storage Time in SAAUp to 12 months (if accumulation limits are not exceeded)[5]

Experimental Protocols

As this document provides procedural guidance for disposal rather than reporting on experimental findings, there are no experimental protocols to cite. The procedures outlined are based on established safety and regulatory guidelines for chemical waste management.

Logical Workflow for this compound Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_solid_waste Solid Waste Disposal cluster_empty_container Empty Container Decontamination start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_solid Collect Solid Waste in a Compatible, Sealable Container fume_hood->collect_solid For solid waste is_empty Container is Empty? fume_hood->is_empty For empty containers label_solid Label as 'Hazardous Waste' with Chemical Name & Details collect_solid->label_solid store_solid Store in Secondary Containment in a Satellite Accumulation Area label_solid->store_solid pickup_solid Arrange for EHS Pickup store_solid->pickup_solid end End of Process pickup_solid->end triple_rinse Triple Rinse with Appropriate Solvent is_empty->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label on Dry, Rinsed Container triple_rinse->deface_label label_rinsate Label Rinsate Container collect_rinsate->label_rinsate store_rinsate Store Rinsate in SAA label_rinsate->store_rinsate store_rinsate->pickup_solid dispose_container Dispose of Container in Regular Trash/Recycling deface_label->dispose_container dispose_container->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.